2,2-Dihydroxyacetic acid
Description
The exact mass of the compound Glyoxylic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,2-dihydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCCREQJUBABAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-96-2 | |
| Record name | Glyoxylic acid monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dihydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of 2,2-dihydroxyacetic acid, an important endogenous metabolite. Also known as glyoxylic acid monohydrate, this small organic acid is a key intermediate in the glyoxylate cycle and a participant in the formation of advanced glycation end products (AGEs). This guide consolidates its chemical and physical characteristics, outlines relevant experimental methodologies, and visualizes its role in key biological pathways.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Glyoxylic acid monohydrate, Dihydroxyacetic acid, Oxoacetic acid monohydrate | [2] |
| CAS Number | 563-96-2 | [2] |
| Molecular Formula | C₂H₄O₄ | [3][4] |
| Molecular Weight | 92.05 g/mol | [3][4][5] |
| Appearance | White to pale yellow solid, crystalline powder, or chunks | [2][6] |
| Melting Point | 49-52 °C | [2] |
| Boiling Point | 100 °C (as monohydrate) | --- |
| pKa | 3.43 ± 0.11 (Predicted) | --- |
| Solubility | Freely soluble in water and alcohol; Soluble in DMSO; Insoluble in diethyl ether, esters, aromatic solvents, and hydrocarbons. | [7] |
| Stability | Hygroscopic; store under inert atmosphere at 2-8°C. Incompatible with strong oxidizing agents, metals, and alkalis. | [2][5] |
Key Biological Pathways
This compound is a central molecule in several important metabolic and pathological pathways. The following diagrams illustrate its roles in the glyoxylate cycle and in the initial stages of Advanced Glycation End Product (AGE) formation.
Caption: The Glyoxylate Cycle, highlighting the central role of Glyoxylate.
Caption: Initial pathway for the formation of Advanced Glycation End Products (AGEs).
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or similar device.[4][8]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (49-52°C).
-
Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.
Solubility Determination
The solubility of this compound is determined by observing its miscibility in various solvents at room temperature.
-
Solvent Selection: A range of solvents should be used, including water, ethanol, diethyl ether, and a nonpolar aromatic solvent like toluene.
-
Procedure: Approximately 25 mg of this compound is placed in a test tube.[9] 0.75 mL of the solvent is added in portions, with vigorous shaking after each addition.[9]
-
Observation: The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if it remains as a solid.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.[10]
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.
-
Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base, typically 0.1 M NaOH, is used as the titrant.
-
Titration Procedure: The NaOH solution is added to the this compound solution in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A certificate of analysis for this compound confirms a ¹H NMR spectrum consistent with its structure.[3] In D₂O, a single peak is expected for the methine proton, with its chemical shift influenced by the adjacent hydroxyl and carboxylic acid groups. The hydroxyl protons are typically exchanged with deuterium in D₂O and are therefore not observed.
-
¹³C NMR: PubChem indicates the availability of ¹³C NMR data for this compound.[1] Two distinct signals are expected: one for the carboxylic carbon and another for the α-carbon bearing the two hydroxyl groups.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), and a strong C=O stretch for the carboxylic acid group (around 1700-1725 cm⁻¹). PubChem notes the availability of vapor-phase IR spectra.[1]
-
References
- 1. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 3. csub.edu [csub.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.ws [chem.ws]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scielo.br [scielo.br]
- 11. This compound | Benchchem [benchchem.com]
A Theoretical and Computational Investigation of the Structural Landscape of 2,2-Dihydroxyacetic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a notable absence of dedicated theoretical and computational studies focused specifically on the structural and conformational properties of 2,2-dihydroxyacetic acid. This document, therefore, serves as an in-depth methodological guide, outlining the established computational protocols and theoretical frameworks that would be employed in such an investigation. The quantitative data presented herein is illustrative and intended to serve as a template for future research.
Introduction
This compound, also known as glyoxylic acid monohydrate, is a small organic molecule of significant interest due to its role as an endogenous metabolite and its potential as a building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid group and two hydroxyl groups on the alpha-carbon, suggests a rich conformational landscape dominated by intramolecular hydrogen bonding. Understanding the relative stabilities of its conformers, its electronic properties, and its vibrational signature is crucial for elucidating its reactivity, biological function, and potential applications in drug design and materials science.
This technical guide details a hypothetical, yet standard, computational workflow for a comprehensive theoretical study of this compound. The methodologies described are based on widely accepted quantum chemical techniques that have been successfully applied to similar carboxylic acids and polyhydroxylated compounds.
Theoretical and Computational Methodology
The primary approach for investigating the structure of this compound would involve quantum mechanical calculations, specifically Density Functional Theory (DFT) and ab initio methods. These methods provide a robust framework for exploring the potential energy surface of the molecule to identify stable conformers and transition states.
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of computational method and basis set is critical for balancing accuracy and computational cost. A common and effective approach would involve:
-
Density Functional Theory (DFT): The M06-2X or B3LYP functionals are often chosen for their excellent performance in describing main-group thermochemistry and non-covalent interactions, which are crucial for studying hydrogen bonding.
-
Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is typically sufficient for geometry optimizations and frequency calculations of molecules of this size. This basis set includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model bonding. For higher accuracy single-point energy calculations, a larger basis set like aug-cc-pVTZ could be employed.
-
Solvent Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) would be incorporated using an implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).
The investigation would follow a systematic, multi-step computational protocol:
-
Conformational Search: An initial broad search for low-energy conformers would be conducted. This can be achieved through a systematic scan of the rotatable bonds (C-C, C-O, and O-H) or by using molecular mechanics methods to generate a diverse set of starting structures.
-
Geometry Optimization: Each potential conformer identified in the initial search would be fully optimized at the chosen level of theory (e.g., M06-2X/6-31+G(d,p) with the SMD solvent model). This process locates the minimum energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations would be performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, as well as the predicted infrared (IR) and Raman spectra.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations could be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Analysis of Results: The final optimized structures would be analyzed to determine key geometric parameters (bond lengths, angles, dihedral angles), electronic properties (dipole moment, molecular electrostatic potential), and the nature of intramolecular hydrogen bonds (e.g., through Natural Bond Orbital analysis).
Data Presentation: Hypothetical Results
The quantitative results from such a study would be summarized in tables to facilitate comparison between different conformers.
Table 1: Hypothetical Relative Energies and Dipole Moments of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Conf-01 | 0.00 | 2.5 |
| Conf-02 | 1.25 | 3.8 |
| Conf-03 | 2.78 | 1.9 |
| Conf-04 | 4.12 | 4.5 |
Table 2: Hypothetical Key Geometric Parameters for the Most Stable Conformer (Conf-01)
| Parameter | Value |
| Bond Lengths (Å) | |
| C1=O1 | 1.21 |
| C1-O2 | 1.35 |
| O2-H1 | 0.97 |
| C1-C2 | 1.53 |
| C2-O3 | 1.42 |
| O3-H2 | 0.98 |
| C2-O4 | 1.42 |
| O4-H3 | 0.98 |
| Bond Angles (°) ** | |
| O1=C1-O2 | 124.5 |
| O1=C1-C2 | 125.0 |
| O2-C1-C2 | 110.5 |
| C1-C2-O3 | 109.8 |
| Dihedral Angles (°) ** | |
| O1=C1-C2-O3 | -175.0 |
| H1-O2-C1-C2 | 180.0 |
Visualization of Workflows and Structures
Visual diagrams are essential for understanding the logical flow of the computational study and the structural relationships within the molecule.
Caption: A typical workflow for the computational study of a small organic molecule.
Caption: Potential intramolecular hydrogen bonding networks in this compound.
Conclusion and Future Outlook
A theoretical and computational study of this compound would provide fundamental insights into its intrinsic structural preferences and electronic nature. The identification of the global minimum energy conformer and the characterization of its intramolecular hydrogen bonding network are critical for understanding its stability and reactivity. Furthermore, the predicted spectroscopic data (IR and Raman) would serve as a valuable reference for experimental studies.
For researchers in drug development, this information is foundational for understanding how the molecule might interact with biological targets. The calculated molecular electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack, guiding the design of new derivatives with desired properties. It is hoped that this methodological guide will spur further computational and experimental investigation into this interesting and important molecule.
2,2-Dihydroxyacetic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dihydroxyacetic acid, the hydrated form of glyoxylic acid, is a pivotal endogenous metabolite with diverse roles across prokaryotes and eukaryotes. In microorganisms and plants, it serves as a crucial intermediate in the glyoxylate cycle, an anabolic pathway essential for the synthesis of carbohydrates from fatty acids. In humans, it is a product of amino acid and glycolate metabolism, and its dysregulation is implicated in severe metabolic disorders, most notably primary hyperoxaluria, which can lead to kidney stone formation and renal failure. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, metabolic pathways, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic context.
Natural Occurrence and Physicochemical Properties
This compound (also known as glyoxylic acid monohydrate) is the predominant form of glyoxylic acid in aqueous solutions. It is a colorless solid that is naturally found in a variety of organisms, from bacteria to humans[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₄O₄ | [1] |
| Molecular Weight | 92.05 g/mol | [1] |
| CAS Number | 563-96-2 | [1] |
| Synonyms | Glyoxylic acid monohydrate, Dihydroxyacetic acid | [1] |
| pKa | 3.32 | [1] |
Biosynthesis and Metabolic Pathways
The metabolic pathways involving this compound differ significantly between organisms that possess the glyoxylate cycle and those that do not, such as mammals.
The Glyoxylate Cycle
In plants, bacteria, fungi, and protists, this compound (as glyoxylate) is a key intermediate of the glyoxylate cycle. This pathway is a variation of the tricarboxylic acid (TCA) cycle and allows for the net conversion of acetyl-CoA, derived from the breakdown of fatty acids or acetate, into succinate and subsequently into carbohydrates[2]. The two key enzymes of this cycle are isocitrate lyase and malate synthase[2].
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxaloacetate [label="Oxaloacetate"]; Citrate [label="Citrate"]; Isocitrate [label="Isocitrate"]; Glyoxylate [label="Glyoxylate\n(this compound)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate [label="Succinate\n(to TCA Cycle/Gluconeogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Malate [label="Malate"];
// Edges AcetylCoA -> Citrate [label="Citrate Synthase"]; Oxaloacetate -> Citrate; Citrate -> Isocitrate [label="Aconitase"]; Isocitrate -> Glyoxylate [label="Isocitrate Lyase", color="#EA4335"]; Isocitrate -> Succinate [label="Isocitrate Lyase", color="#EA4335"]; Glyoxylate -> Malate [label="Malate Synthase", color="#EA4335"]; AcetylCoA -> Malate; Malate -> Oxaloacetate [label="Malate Dehydrogenase"]; } .dot
Caption: The Glyoxylate Cycle.
Metabolism in Humans
In humans, this compound is an endogenous metabolite primarily produced through two pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria[1]. Its subsequent metabolism is crucial for preventing the accumulation of oxalate.
Caption: Human Glyoxylate Metabolism.
Biological Significance
Role in Metabolism
As highlighted, the primary role of this compound in many organisms is its function in the glyoxylate cycle, enabling a carbon-conserving pathway for carbohydrate synthesis. In humans, its metabolism is critical for detoxification.
Pathological Implications: Primary Hyperoxaluria
The most significant pathological role of this compound in humans is its link to primary hyperoxaluria (PH). This is a group of inherited metabolic disorders characterized by the overproduction of oxalate. In PH type 1, a deficiency in the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT1) prevents the conversion of glyoxylate to glycine. This leads to an accumulation of glyoxylate, which is then converted to oxalate. The excess oxalate combines with calcium in the urine to form insoluble calcium oxalate crystals, leading to recurrent kidney stones and nephrocalcinosis, which can progress to end-stage renal disease.
Quantitative Data
The concentration of this compound (glyoxylate) in biological fluids is a critical diagnostic marker, particularly for primary hyperoxaluria.
Table 2: Concentration of Glyoxylate in Human Biological Fluids
| Biological Fluid | Condition | Concentration Range | Reference |
| Plasma | Healthy Adults | 1.31 ± 0.68 µM | [3] |
| Plasma | Type 2 Diabetes | >30 µmol/L | [1] |
| Urine | Healthy (0-31 days) | < 12.0 mmol/mol creatinine | [4] |
| Urine | Healthy (1-5 months) | < 17.0 mmol/mol creatinine | [4] |
| Urine | Primary Hyperoxaluria Type 1 | Significantly elevated | [5] |
Table 3: Kinetic Parameters of Key Enzymes in Glyoxylate Metabolism
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| Isocitrate Lyase | Escherichia coli | Isocitrate | 0.6 - 3 mM | 3500 units/mg | [6][7] |
| Malate Synthase | Mycobacterium tuberculosis | Glyoxylate | 57 µM | - | [8] |
| Malate Synthase | Mycobacterium tuberculosis | Acetyl-CoA | 30 µM | - | [8] |
Experimental Protocols
Accurate quantification of this compound is essential for both research and clinical diagnostics. Below are summaries of common experimental protocols.
Spectrophotometric Determination using Phenylhydrazine
This method is based on the reaction of glyoxylate with phenylhydrazine to form a colored product that can be quantified spectrophotometrically.
// Nodes Sample [label="Biological Sample\n(e.g., Urine, Plasma)"]; Deproteinization [label="Deproteinization\n(if necessary)"]; Reaction [label="Reaction with\nPhenylhydrazine"]; Measurement [label="Spectrophotometric\nMeasurement (e.g., 324 nm)"]; Quantification [label="Quantification against\na Standard Curve"];
// Edges Sample -> Deproteinization; Deproteinization -> Reaction; Reaction -> Measurement; Measurement -> Quantification; } .dot
Caption: Spectrophotometric Assay Workflow.
Protocol:
-
Sample Preparation: Deproteinize plasma or serum samples. Urine samples may be used directly or after dilution.
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0) containing phenylhydrazine.
-
Incubation: Add the prepared sample to the reaction mixture and incubate at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the glyoxylate-phenylhydrazone product (typically around 324 nm).
-
Quantification: Determine the concentration of glyoxylate in the sample by comparing its absorbance to a standard curve prepared with known concentrations of glyoxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity for the quantification of this compound, often involving pre-column derivatization to enhance detection.
Protocol using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization:
-
Derivatization:
-
Mix the sample with a solution of DNPH in an acidic medium (e.g., HCl).
-
Incubate the mixture to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of glyoxylate.
-
-
Chromatographic Separation:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Elute the components using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Detection:
-
Detect the derivative using a UV-Vis detector at a wavelength where the derivative has strong absorbance (e.g., 360 nm).
-
-
Quantification:
-
Identify and quantify the glyoxylate derivative peak by comparing its retention time and peak area to those of a standard.
-
Conclusion and Future Perspectives
This compound is a metabolite of fundamental importance in both health and disease. Its central role in the glyoxylate cycle of lower organisms presents opportunities for the development of antimicrobial and antifungal agents that target this pathway. In the context of human health, a deeper understanding of its metabolism is critical for the development of novel therapies for primary hyperoxaluria and potentially other metabolic disorders. The continued development of sensitive and robust analytical methods for its quantification will be paramount in advancing research and clinical management in these areas. Further investigation into the extra-hepatic metabolism of glyoxylate and its contribution to systemic oxalate levels will be a key area of future research, with significant implications for the development of targeted therapies.
References
- 1. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyoxylate, a new marker metabolite of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sickkids.ca [sickkids.ca]
- 5. Elevated urinary glycolic acid level (Concept Id: C5937209) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Km of isocitrate lyase for isocitrate - Bacteria Escherichia coli - BNID 105252 [bionumbers.hms.harvard.edu]
- 7. chegg.com [chegg.com]
- 8. Biochemical and structural studies of malate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,2-Dihydroxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this important endogenous metabolite and chemical intermediate. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Due to the presence of exchangeable protons (hydroxyl and carboxylic acid), spectra are typically acquired in deuterated solvents such as deuterium oxide (D₂O).
¹H NMR Data
The proton NMR spectrum of this compound is characterized by a singlet corresponding to the methine proton. The chemical shift of this proton can vary depending on the solvent and concentration. In D₂O, the hydroxyl and carboxylic acid protons are typically exchanged with deuterium and are therefore not observed.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in D₂O / ppm | Multiplicity |
| -CH(OH)₂ | 5.056 | Singlet |
Note: Data sourced from multiple databases and may vary slightly based on experimental conditions.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected, corresponding to the carboxylic carbon and the dihydroxy-substituted methine carbon.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in D₂O / ppm |
| -C OOH | 179.497 |
| -C H(OH)₂ | 90.75 |
Note: Data sourced from multiple databases and may vary slightly based on experimental conditions.
Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for acquiring NMR spectra of small, water-soluble organic acids like this compound.
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., DSS or maleic acid) is added. For accurate quantification, the purity of the internal standard must be known.
Instrument Parameters (General):
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: D₂O
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Relaxation delay (d1): 5 times the longest T1 relaxation time for quantitative measurements (typically 1-5 seconds for small molecules).
-
Number of scans: 8-16, increased for dilute samples to ensure a good signal-to-noise ratio of at least 250:1 for accurate integration[1].
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl, carboxylic acid, and carbonyl groups.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H stretch (hydroxyl & carboxylic acid) | 3600 - 2400 | Very broad band due to extensive hydrogen bonding[2]. |
| C=O stretch (carboxylic acid) | ~1750 | Sharp, strong absorption[2]. |
| C-O stretch | 1232, 1110 | Medium to strong absorptions[2]. |
| O-H bend | ~1400 | Medium absorption[2]. |
Note: Peak positions can vary based on the sample preparation method (e.g., solid, liquid, or aerosol). The data presented is characteristic for the compound.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Sample Preparation and Analysis:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining its molecular weight and elemental composition. For small, polar molecules like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or soft ionization techniques like Electrospray Ionization (ESI) are often employed.
Mass Spectrometry Data
The mass spectrum of underivatized this compound can be challenging to obtain via traditional electron ionization due to its low volatility. ESI in negative ion mode is often more suitable.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Technique |
| [M-H]⁻ | 91 | LC-ESI-MS |
| Fragment | 73 | LC-ESI-QQ-MS2 (from precursor m/z 73) |
| Fragment | 45 | LC-ESI-QQ-MS2 (from precursor m/z 73) |
Note: In its anhydrous form (glyoxylic acid), the [M-H]⁻ ion is observed at m/z 73. The fragment at m/z 45 corresponds to the loss of CO.
For GC-MS analysis, derivatization is necessary to increase volatility. A common method is silylation. The NIST WebBook provides a mass spectrum for the tert-butyldimethylsilyl (TBDMS) derivative of glyoxylic acid[3]. The Human Metabolome Database shows a predicted GC-MS spectrum for the trimethylsilyl (TMS) derivative[4].
Experimental Protocol for GC-MS with Derivatization
This protocol outlines a general procedure for the analysis of this compound using GC-MS following a two-step derivatization process.
Derivatization:
-
Methoximation: To stabilize the carbonyl group, the sample is first treated with methoxyamine hydrochloride in pyridine. This converts the aldehyde/keto group to an oxime, preventing tautomerization. The reaction is typically carried out at 37°C for 90 minutes.
-
Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups. This step increases the volatility of the compound. The reaction is typically performed at 37°C for 30 minutes.
GC-MS Parameters (General):
-
GC Column: HP-5MS or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-600.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Hydration of Glyoxylic Acid: A Technical Guide to the Formation of 2,2-Dihydroxyacetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reversible hydration of glyoxylic acid to its gem-diol form, 2,2-dihydroxyacetic acid. This equilibrium is of significant interest in various fields, including atmospheric chemistry, metabolic biochemistry, and synthetic organic chemistry. In aqueous environments, the aldehyde form of glyoxylic acid is in a dynamic equilibrium with its hydrate, a factor crucial for understanding its reactivity, bioavailability, and role in complex chemical systems. This document details the thermodynamics, kinetics, catalytic mechanisms, and key experimental protocols for studying this fundamental transformation.
Chemical Equilibrium and Thermodynamics
The hydration of the aldehyde functional group in glyoxylic acid is a reversible nucleophilic addition of water, establishing an equilibrium that strongly favors the hydrated product, this compound (also known as glyoxylic acid monohydrate).[1]
Caption: Reversible hydration of glyoxylic acid.
The position of this equilibrium is defined by the hydration equilibrium constant, KHyd. In aqueous solutions at room temperature, the equilibrium lies significantly to the right, with the hydrated gem-diol being the predominant species.[2][3]
Quantitative Data: Equilibrium and Thermodynamics
The thermodynamic parameters for the hydration of glyoxylic acid have been investigated using a variety of techniques. The equilibrium constant (KHyd) is well-established, while specific thermodynamic values for enthalpy and entropy in aqueous solutions are less commonly reported in readily available literature.
| Parameter | Symbol | Value | Method(s) | Reference(s) |
| Equilibrium Constant | KHyd | ~300 (at 298 K) | UV-Vis Spectroscopy, NMR, Electrochemical Methods | [1][2] |
| K2,3 | 1.1 (±0.2) x 10³ | Average from PJ, S, PP, NMR | ||
| Gibbs Free Energy | ΔG° | -14.1 kJ/mol (Calculated from KHyd=300) | Calculation | - |
| Enthalpy of Hydration | ΔH° | Data not available in searched literature | - | - |
| Entropy of Hydration | ΔS° | Data not available in searched literature | - | - |
Note: K2,3 refers to the equilibrium between the fully protonated species, HC(O)COOH and HC(OH)₂COOH, as defined in specific electrochemical studies. The Gibbs Free Energy was calculated using the equation ΔG° = -RTln(K).
Reaction Kinetics
The interconversion between glyoxylic acid and its hydrate is a rapid process. The rates of the forward (hydration, khyd) and reverse (dehydration, kdehyd) reactions can be influenced by temperature, pH, and the presence of catalysts.
Quantitative Data: Reaction Rate Constants
Kinetic studies have been performed, primarily using electrochemical methods and spectrophotometry, to determine the rate constants. However, specific values are not consistently reported across the literature abstracts. The dehydration rate constant, in particular, has been a subject of study.
| Parameter | Symbol | Value | Conditions | Method(s) | Reference(s) |
| Hydration Rate Constant | khyd | Data not available in searched literature | Aqueous, 298 K | - | - |
| Dehydration Rate Constant | kdehyd | Calculated but value not specified in abstract | Aqueous, 298 K | Pulse Polarography, Spectrophotometry |
Note: The hydration rate constant (khyd) can be calculated if the dehydration rate constant (kdehyd) and the equilibrium constant (KHyd) are known, using the relationship KHyd = khyd / kdehyd.
Catalysis of Hydration
Like other aldehydes, the hydration of glyoxylic acid can be accelerated by acid or base catalysis. These processes increase the rate at which equilibrium is achieved but do not alter the position of the equilibrium itself.
Acid-Catalyzed Mechanism
Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to nucleophilic attack by a water molecule. A subsequent deprotonation step yields the gem-diol.
Caption: General mechanism for acid-catalyzed hydration.
Base-Catalyzed Mechanism
Under basic conditions, the nucleophile is the hydroxide ion (OH⁻), which is much stronger than water. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a water molecule to give the final gem-diol product, regenerating the hydroxide catalyst in the process.
Caption: General mechanism for base-catalyzed hydration.
Experimental Protocols
The study of glyoxylic acid hydration relies on spectroscopic techniques that can differentiate between the aldehyde and the gem-diol forms. NMR and UV-Visible spectroscopy are the most common methods employed.
Caption: General experimental workflow for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Equilibrium Analysis
NMR spectroscopy is a powerful tool for quantifying the ratio of the hydrated to the unhydrated form at equilibrium, as the protons and carbons of each species have distinct chemical shifts.
Objective: To determine the equilibrium constant (KHyd) for the hydration of glyoxylic acid.
Materials:
-
Glyoxylic acid monohydrate
-
Deuterium oxide (D₂O, 99.9%)
-
Internal standard (e.g., DSS or TMSP)
-
NMR tubes, volumetric flasks, pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 10 mM DSS) in D₂O.
-
Accurately weigh a sample of glyoxylic acid monohydrate and dissolve it in the D₂O/standard solution to a final concentration of approximately 100 mM.
-
-
Equilibration:
-
Allow the sample to equilibrate at a constant, known temperature (e.g., 298 K) for at least 15 minutes before analysis.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
Optionally, acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Reference the spectrum to the internal standard (DSS at 0.00 ppm).
-
Identify the signals corresponding to the aldehyde and hydrate forms.
-
This compound (Hydrate): The methine proton (-CH(OH)₂) typically appears as a singlet around 5.0-5.1 ppm .
-
Glyoxylic Acid (Aldehyde): The aldehyde proton (-CHO) is expected to be a singlet in the highly deshielded region of 9.0-10.0 ppm . Due to the low equilibrium concentration, this peak may be very small or difficult to detect.
-
-
Integrate the area under the peaks for the methine proton of the hydrate (Ahydrate) and the aldehyde proton (Aaldehyde).
-
-
Calculation of KHyd:
-
The ratio of the concentrations is equal to the ratio of the integrated peak areas.
-
Calculate the equilibrium constant using the formula: KHyd = [Hydrate] / [Aldehyde] = Ahydrate / Aaldehyde
-
UV-Visible Spectroscopy Protocol for Equilibrium and Kinetic Analysis
UV-Vis spectroscopy can be used to study the hydration equilibrium by measuring the absorbance of the n→π* transition of the carbonyl group in the unhydrated aldehyde form, which is absent in the gem-diol.
Objective: To monitor the concentration of the unhydrated glyoxylic acid.
Materials:
-
Glyoxylic acid solution
-
Temperature-controlled UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Buffer solutions (if pH control is needed)
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to scan the UV region, typically from 220 nm to 400 nm. The absorption maximum (λmax) for the glyoxylic acid carbonyl is approximately 276 nm .[3]
-
-
Sample Preparation:
-
Prepare an aqueous solution of glyoxylic acid of known total concentration (e.g., 10-50 mM).
-
Use deionized water or a suitable buffer as the blank reference.
-
-
Equilibrium Measurement:
-
Place the sample in the temperature-controlled cuvette holder and allow it to reach thermal equilibrium (e.g., 298 K).
-
Record the UV-Vis spectrum. The absorbance at λmax (Aeq) corresponds to the equilibrium concentration of the unhydrated aldehyde.
-
-
Calculation of KHyd:
-
The concentration of the aldehyde at equilibrium ([Aldehyde]eq) can be calculated using the Beer-Lambert law: Aeq = εbc , where ε is the molar absorptivity of the unhydrated aldehyde, b is the path length (1 cm), and c is the concentration.
-
The concentration of the hydrate is then: [Hydrate]eq = [Total Glyoxylate] - [Aldehyde]eq .
-
Calculate the equilibrium constant: KHyd = [Hydrate]eq / [Aldehyde]eq .
-
Note: This requires an independent determination of the molar absorptivity (ε) of the pure aldehyde form, which can be challenging.
-
-
Kinetic Analysis (Conceptual):
-
Kinetic measurements can be performed using a stopped-flow or temperature-jump apparatus.
-
In a temperature-jump experiment, the equilibrium is rapidly perturbed by a sudden change in temperature.
-
The spectrophotometer then monitors the change in absorbance at λmax as the system relaxes to the new equilibrium position.
-
The resulting absorbance vs. time curve can be fitted to an exponential decay to extract the relaxation time (τ), which is related to the forward and reverse rate constants.
-
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile organic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, incorporating both a carboxylic acid and a geminal diol, makes it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and polymers. These application notes provide detailed protocols for the laboratory-scale synthesis of this compound via various established methods, including the oxidation of glyoxal, ozonolysis of maleic acid, and enzymatic oxidation of glycolic acid. The protocols are intended to guide researchers in the efficient and safe production of this important chemical intermediate.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the quantitative data associated with the different laboratory synthesis protocols for this compound. This allows for a direct comparison of the methods based on yield, selectivity, and key reaction conditions.
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Temperature | Reaction Time | Yield/Selectivity | Reference |
| Oxidation of Glyoxal | Glyoxal | Nitric acid, Hydrochloric acid, Oxygen | 35-75°C | 1-20 hours | Selectivity: ~79-87% | US Patent 8754255B2 |
| Ozonolysis of Maleic Acid | Maleic Acid | Ozone, Methanol, Palladium on carbon, Hydrogen | -45 to -40°C (Ozonolysis), Not specified (Hydrogenation) | 2 hours (Ozonolysis) | Selectivity for glyoxylic acid: 92% | European Patent 0293127 |
| Enzymatic Oxidation | Glycolic Acid | Glycolate oxidase, Catalase, Oxygen | 0-40°C | 23 hours | Yield of glyoxylic acid: 95% | WO Patent 1993014214A1 |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of Glyoxal with Nitric Acid
This protocol details the synthesis of this compound from the oxidation of glyoxal using nitric acid, a common industrial method.
Materials:
-
Aqueous solution of glyoxal (e.g., 40 wt%)
-
Nitric acid (concentrated)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (optional)
-
Pressurized reaction vessel
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Charge the pressurized reaction vessel with an aqueous solution of glyoxal and an aqueous solution of hydrochloric acid.
-
While stirring, introduce an aqueous solution of nitric acid into the reaction medium. Optionally, sodium nitrite can be added.
-
Introduce oxygen or an oxygen-containing gas (e.g., air) into the reactor under a pressure of between 200 and 3000 kPa.
-
Maintain the reaction temperature between 35°C and 75°C. The reaction is exothermic, and the temperature should be controlled to maintain a constant heat load.
-
Continue the reaction for a period of 1 to 20 hours.
-
Upon completion, the reaction mixture containing an aqueous solution of glyoxylic acid can be used directly or purified further.
Purification:
-
The primary byproduct, oxalic acid, can be separated from the reaction mixture by crystallization.
-
Further purification can be achieved by distillation, treatment with an ion-exchange resin, or electrodialysis.[3]
-
For removal of residual hydrochloric acid, countercurrent steam stripping can be employed to obtain a purified liquid phase of glyoxylic acid.[4]
Characterization: The concentration and purity of the synthesized this compound can be determined using a spectrophotometric method based on the Hopkins-Cole reaction with tryptophan in the presence of ferric chloride and concentrated sulfuric acid.[5]
Protocol 2: Synthesis via Ozonolysis of Maleic Acid
This protocol describes the synthesis of this compound through the ozonolysis of maleic acid, followed by a reductive workup.
Materials:
-
Maleic acid
-
Methanol
-
Ozone generator
-
Gas dispersion tube
-
Reaction vessel with a cooling bath (e.g., solid carbon dioxide/acetone)
-
Nitrogen gas
-
Palladium on carbon catalyst (5 wt%)
-
Hydrogen gas
-
Filtration apparatus
Procedure: Part A: Ozonolysis
-
Dissolve maleic acid (e.g., 0.1 mole) in methanol (100 ml) in a glass reaction tube equipped with a gas filter at the bottom.
-
Cool the reaction mixture to between -45°C and -40°C using a solid carbon dioxide/acetone bath.
-
Bubble ozone-enriched oxygen (e.g., 0.93 vol% ozone) through the solution at a rate of 2 L/min for 2 hours. The total amount of ozone introduced should be approximately 1.1 moles per mole of maleic acid.
-
After the ozonolysis is complete, purge the reaction mixture with nitrogen gas at a rate of 1 L/min for 15 minutes at the same temperature to remove excess ozone.
Part B: Catalytic Hydrogenation
-
Transfer the ozonolysis product to a suitable hydrogenation vessel.
-
Add a palladium on carbon catalyst (e.g., 0.6 g of 5 wt% Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture until the peroxide test (e.g., with potassium iodide/starch paper) is negative, indicating the completion of the reduction.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains glyoxylic acid methyl hemiacetal, which can be hydrolyzed to glyoxylic acid.
Purification and Isolation:
-
The solvent (methanol) can be removed under reduced pressure.
-
The crude product can be purified by crystallization to obtain this compound monohydrate.[6]
Protocol 3: Enzymatic Synthesis from Glycolic Acid
This protocol outlines the enzymatic synthesis of this compound from glycolic acid using glycolate oxidase.
Materials:
-
Glycolic acid
-
Glycolate oxidase (e.g., from a microbial source)
-
Catalase
-
Aqueous buffer solution (pH 7-10)
-
Oxygen source
-
Reaction vessel with temperature control and agitation
Procedure:
-
Prepare an aqueous solution of glycolic acid at a concentration of 200 mM to 2500 mM in a suitable buffer (e.g., phosphate buffer) at a pH between 7 and 10.
-
Add glycolate oxidase and catalase to the reaction mixture. The effective concentration of glycolate oxidase should be in the range of 0.01 to 100 IU/mL.
-
Maintain the reaction temperature between 0°C and 40°C.
-
Continuously supply oxygen to the reaction mixture by bubbling air or pure oxygen through the solution with agitation.
-
Monitor the progress of the reaction by measuring the consumption of glycolic acid or the formation of glyoxylic acid.
-
The reaction is typically run for several hours (e.g., 23 hours) to achieve a high yield.[7]
Purification:
-
After the reaction, the enzymes can be removed by ultrafiltration.
-
The resulting solution of glyoxylic acid can be concentrated and purified by crystallization.
Visualizations
Caption: Workflow for the synthesis of this compound by oxidation of glyoxal.
Caption: Workflow for the synthesis of this compound by ozonolysis of maleic acid.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US8754255B2 - Process of preparation of glyoxylic acid aqueous solution - Google Patents [patents.google.com]
- 4. US8481783B2 - Process of separation of glyoxylic acid from an aqueous reaction medium containing glyoxylic acid and hydrochloric acid - Google Patents [patents.google.com]
- 5. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101712615A - Method for preparing crystal glyoxylic acid - Google Patents [patents.google.com]
- 7. WO1993014214A1 - Oxidation of glycolic acid to glyoxylic acid using a microbial cell transformant as catalyst - Google Patents [patents.google.com]
Applications of 2,2-Dihydroxyacetic Acid in Organic Synthesis: A Detailed Guide for Researchers
Introduction: 2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile and highly reactive organic compound that serves as a valuable building block in a multitude of synthetic transformations. Its unique structure, possessing both a carboxylic acid and a geminal diol (a hydrated aldehyde), allows it to participate in a variety of reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Substituted Mandelic Acids and their Derivatives via Friedel-Crafts Reaction
A prominent application of this compound is in the Friedel-Crafts-type reaction with electron-rich aromatic compounds to produce substituted mandelic acids. These products are crucial intermediates for a range of pharmaceuticals and other biologically active molecules. The reaction proceeds via electrophilic aromatic substitution, where the protonated aldehyde form of glyoxylic acid acts as the electrophile.
Application Note:
This methodology is particularly effective for the synthesis of mandelic acid derivatives with electron-donating groups on the aromatic ring, such as alkoxy or hydroxy substituents. The choice of a strong acid catalyst is critical for the generation of the reactive electrophile. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.
Quantitative Data Summary:
| Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,2-Methylenedioxybenzene | Sulfuric acid / Aprotic organic solvent | -5 | 21 | - | [2] |
| Anisole | Strong protonic acids (e.g., sulfuric acid) | - | - | 45-72.5 | [3] |
| Guaiacol | Sodium hydroxide / Water | 35 | 6 | 89.5 (condensation product) | [4] |
| Phenol | Sulfuric acid / Toluene | 60-65 | 8 | 76 | [5] |
| Phenol | Phosphoric acid / Ethylene dichloride | 60-65 | 7 | 84 | [5] |
Experimental Protocol: Synthesis of 3,4-Methylenedioxymandelic Acid
This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[2]
Materials:
-
1,2-Methylenedioxybenzene
-
This compound (glyoxylic acid monohydrate, 40% aqueous solution)
-
Sulfuric acid (96%)
-
Aprotic organic solvent (e.g., ethers, ketones)
-
Aqueous ammonia (28%)
-
Nitrogen or Argon gas
-
Reaction vessel equipped with a stirrer, thermometer, and dropping funnel
Procedure:
-
In a reaction vessel under an inert atmosphere (nitrogen or argon), prepare a mixture of 1,2-methylenedioxybenzene and the aprotic organic solvent.
-
Cool the mixture to a temperature between -10°C and 5°C.
-
Prepare a mixture of a 40% by weight aqueous solution of this compound (1.0 to 2.0 molar equivalents per mole of 1,2-methylenedioxybenzene) and 96% by weight sulfuric acid (1.00 to 2.50 molar equivalents per mole of 1,2-methylenedioxybenzene).
-
Slowly add the acid mixture dropwise to the cooled solution of 1,2-methylenedioxybenzene while maintaining the reaction temperature at -5°C.
-
After the addition is complete, continue to stir the mixture at -5°C for 21 hours.
-
After the reaction is complete, neutralize the reaction solution by the slow, portion-wise addition of 28% by weight aqueous ammonia.
-
The product, 3,4-methylenedioxymandelic acid, can then be isolated and purified using standard techniques such as extraction and crystallization.
Logical Relationship Diagram: Synthesis of Substituted Mandelic Acids
Caption: Friedel-Crafts synthesis of substituted mandelic acids.
Synthesis of Vanillin and its Derivatives
This compound is a cornerstone in the industrial synthesis of vanillin, a widely used flavoring agent. The process involves a two-step reaction sequence starting from guaiacol. The first step is a condensation reaction with this compound to form 3-methoxy-4-hydroxymandelic acid, which is then subjected to oxidative decarboxylation to yield vanillin.[6][7][8]
Application Note:
This synthetic route is a high-yield and cost-effective method for large-scale vanillin production. The optimization of both the condensation and oxidation steps is crucial for maximizing the overall yield and purity of the final product. The condensation is typically carried out under alkaline conditions, while the oxidation can be achieved using various oxidizing agents, including copper salts.
Quantitative Data Summary:
| Step | Reactants | Catalyst/Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Condensation | Guaiacol, this compound, NaOH | - | 35 | 6 | 89.5 | [4] |
| Oxidation | 3-Methoxy-4-hydroxymandelic acid | CuSO₄ | 95 | 7 | 98.2 | [4] |
| One-pot | Guaiacol, this compound, NaOH | Y-type molecular sieve supported Cu, Mn, Co mixed oxides | 80-100 | - | 86.3 (overall) | [9] |
Experimental Protocol: Two-Step Synthesis of Vanillin
This protocol is based on an optimized laboratory procedure.[4]
Materials:
-
Guaiacol
-
This compound (glyoxylic acid)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Copper(II) sulfate (CuSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (50%)
Procedure:
Step 1: Condensation Reaction
-
In a reaction vessel, prepare a solution with a molar ratio of n(glyoxylic acid) : n(guaiacol) : n(sodium hydroxide) = 1 : 2 : 3.
-
Maintain the reaction temperature at 35°C and stir for 6 hours.
-
After the reaction, extract the unreacted guaiacol with toluene.
-
The aqueous phase containing the sodium salt of 3-methoxy-4-hydroxymandelic acid is used directly in the next step.
Step 2: Oxidation Reaction
-
To the aqueous solution from the previous step, add CuSO₄ as the oxidant in a molar ratio of n(CuSO₄) : n(3-methoxy-4-hydroxymandelic acid) = 2.4 : 1.
-
Adjust the pH of the reaction system to 13.
-
Heat the reaction mixture to 95°C and maintain for 7 hours.
-
After the reaction is complete, acidify the solution with 50% sulfuric acid to induce decarboxylation and precipitation of vanillin.
-
The crude vanillin can be purified by extraction and vacuum distillation to yield a white crystalline product with a purity of >99.8%.
Experimental Workflow Diagram: Synthesis of Vanillin
Caption: Two-step synthesis of vanillin from guaiacol.
Synthesis of p-Hydroxyphenylglycine
p-Hydroxyphenylglycine is a crucial side chain for the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin. A direct and efficient method for its synthesis involves the condensation of phenol, this compound, and an ammonium salt under acidic or neutral conditions.
Application Note:
This one-pot synthesis offers a straightforward route to p-hydroxyphenylglycine, avoiding the use of highly toxic reagents like cyanide, which is common in the Strecker synthesis. The reaction conditions, particularly the pH and the choice of ammonium salt, can significantly influence the yield and purity of the product. The product often precipitates directly from the reaction mixture as the free acid, simplifying its isolation.[10]
Quantitative Data Summary:
| Phenol (mol) | This compound (mol) | Ammonium Salt (mol) | Solvent/Catalyst | Temperature | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 0.5 | 0.5 | Ammonium acetate (0.97) | Water | Room Temp. | 41 | 50.4 | 98.5 | [10] |
| 0.6 | 0.5 | Sulfuric acid (0.10) | Ethylene dichloride | 60-65 | 8 | 80 | 98 | [5] |
| 0.45 | 0.5 | Phosphoric acid (0.045) | Ethylene dichloride | 60-65 | 7 | 84 | 97.2 | [5] |
Experimental Protocol: Synthesis of DL-p-Hydroxyphenylglycine
This protocol is based on a patented procedure.[10]
Materials:
-
Phenol
-
This compound (40% aqueous solution)
-
Ammonium acetate
-
Water
Procedure:
-
In a suitable reaction vessel, add 70 ml of water.
-
To the water, add 30 g of a 40% aqueous solution of this compound.
-
While stirring, add 37.5 g of ammonium acetate and 22.5 g of phenol to the solution.
-
Continue stirring the mixture at room temperature for 41 hours.
-
During the reaction, crystals of DL-p-hydroxyphenylglycine will precipitate from the solution.
-
After the reaction is complete, filter the precipitated crystals.
-
Wash the crystals with water and dry to obtain DL-p-hydroxyphenylglycine.
Signaling Pathway Diagram: Synthesis of p-Hydroxyphenylglycine
Caption: One-pot synthesis of p-hydroxyphenylglycine.
This compound is a readily available and versatile C2 building block in organic synthesis. The applications highlighted in this document, particularly in the synthesis of substituted mandelic acids, vanillin, and p-hydroxyphenylglycine, demonstrate its significance in the preparation of valuable chemical entities. The provided protocols and data offer a solid foundation for researchers to explore and optimize these transformations for their specific needs in academic and industrial settings. Further exploration of its reactivity in multicomponent reactions and asymmetric synthesis holds promise for the development of novel and efficient synthetic methodologies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 3. some interesting mandelic acid patents , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 6. Vanillin - Wikipedia [en.wikipedia.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
- 10. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]
detailed experimental procedure for the ozonolysis of dimenthyl maleate to produce 2,2-dihydroxyacetic acid menthyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2,2-dihydroxyacetic acid menthyl ester, a valuable chiral building block in pharmaceutical synthesis. The protocol outlines a three-step sequence commencing with the ozonolysis of commercially available dimethyl maleate to yield methyl glyoxylate. Subsequent transesterification with (-)-menthol affords menthyl glyoxylate, which is then hydrated to the final product. This method offers a practical and accessible route to this important chiral intermediate.
Introduction
This compound menthyl ester is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its stereochemistry, derived from the menthyl auxiliary, plays a crucial role in asymmetric synthesis. The following protocol details a robust laboratory-scale procedure for its preparation, beginning with the oxidative cleavage of the double bond in dimethyl maleate using ozone.
Experimental Protocols
Step 1: Ozonolysis of Dimethyl Maleate to Methyl Glyoxylate [1]
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual reaction mixture, and a gas outlet tube connected to a drying tube followed by a trap containing a potassium iodide solution to quench excess ozone. The flask is charged with a solution of dimethyl maleate (10.0 g, 0.069 mol) in 100 mL of dichloromethane.
-
Ozonolysis: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The progress of the reaction is monitored by the appearance of a persistent blue color in the solution, indicating the consumption of the starting material and the presence of excess ozone.
-
Reductive Work-up: Once the ozonolysis is complete, the ozone stream is stopped, and the solution is purged with a stream of nitrogen or oxygen for 15 minutes to remove excess ozone. A solution of dimethyl sulfide (4.76 g, 0.077 mol) in 20 mL of dichloromethane is then added dropwise to the cold reaction mixture. The reaction is allowed to warm to room temperature and stirred for at least 4 hours.
-
Isolation and Purification: The solvent and excess dimethyl sulfide are removed under reduced pressure using a rotary evaporator. The crude methyl glyoxylate is then purified by vacuum distillation.
Step 2: Transesterification of Methyl Glyoxylate to Menthyl Glyoxylate
-
Reaction Setup: An oven-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a dropping funnel. The apparatus is flushed with an inert gas such as argon.
-
Formation of Lithium Menthoxide: To the flask are added (-)-menthol (15.6 g, 0.1 mol) and 150 mL of dry tetrahydrofuran (THF). The flask is cooled in an ice bath, and n-butyllithium (1.6 M in hexane, 55 mL, 0.088 mol) is added dropwise, maintaining the internal temperature below 20 °C.
-
Transesterification: A solution of methyl glyoxylate (assuming a yield of ~6.0 g from the previous step, ~0.068 mol) in 30 mL of dry THF is added to the lithium menthoxide solution. The reaction mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched by pouring the mixture into 200 mL of water. The product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude menthyl glyoxylate can be purified by vacuum distillation.
Step 3: Hydration of Menthyl Glyoxylate to this compound Menthyl Ester [2]
-
Hydration: The purified menthyl glyoxylate is dissolved in a mixture of water and a suitable organic co-solvent (e.g., tetrahydrofuran or acetone) to ensure miscibility. The solution is stirred at room temperature. The progress of the hydration can be monitored by techniques such as NMR spectroscopy, observing the disappearance of the aldehyde proton of the glyoxylate and the appearance of the characteristic signals for the dihydroxyacetate.
-
Isolation and Purification: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The this compound menthyl ester can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford a white solid. An 87% yield has been reported for this step.[2]
Data Presentation
| Parameter | Step 1: Ozonolysis | Step 2: Transesterification | Step 3: Hydration |
| Starting Material | Dimethyl Maleate | Methyl Glyoxylate | Menthyl Glyoxylate |
| Key Reagents | Ozone, Dimethyl Sulfide | (-)-Menthol, n-Butyllithium | Water |
| Solvent | Dichloromethane | Tetrahydrofuran | Water/THF |
| Temperature | -78 °C | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | Varies (monitor by color) | 1 hour | Varies (monitor by NMR) |
| Product | Methyl Glyoxylate | Menthyl Glyoxylate | This compound Menthyl Ester |
| Reported Yield | 49-54%[1] | Not specified, but analogous reactions are high yielding | 87%[2] |
| Purification | Vacuum Distillation | Vacuum Distillation | Recrystallization |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound menthyl ester.
Caption: Signaling pathway for the synthesis of the target compound.
References
The Strategic Use of 2,2-Dihydroxyacetic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Quinoxalin-2(1H)-ones and Benzoxazinones
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic organic chemistry and drug development, the quest for efficient and versatile building blocks is paramount. 2,2-Dihydroxyacetic acid, a hydrated form of glyoxylic acid, has emerged as a valuable C2-synthon for the construction of a variety of nitrogen-containing heterocyclic compounds. These scaffolds, particularly quinoxalin-2(1H)-ones and 2H-benzo[b][1][2]oxazin-3(4H)-ones, are of significant interest to researchers in medicinal chemistry due to their presence in numerous biologically active molecules. This application note details the synthetic protocols for utilizing this compound in the preparation of these important heterocyclic systems, providing quantitative data and mechanistic insights for researchers, scientists, and drug development professionals.
The core of this synthetic strategy lies in the condensation reaction between this compound and ortho-disubstituted anilines, namely ortho-phenylenediamines and ortho-aminophenols. The geminal diol functionality of this compound readily equilibrates with its aldehyde form, glyoxylic acid, in solution, which then participates in the cyclization reactions.
Synthesis of Quinoxalin-2(1H)-ones
Quinoxalin-2(1H)-ones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and antibacterial properties. The synthesis of the parent quinoxalin-2(1H)-one and its substituted derivatives can be efficiently achieved through the condensation of the corresponding ortho-phenylenediamine with this compound.
A notable advantage of this method is the direct formation of the quinoxalinone core in a single step. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic ring system.
Quantitative Data for Quinoxalin-2(1H)-one Synthesis
| Entry | o-Phenylenediamine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Methanol | -6 to 0 | 2.5 | >98 (crude) | [3] |
| 2 | N-Benzyl-o-phenylenediamine | Acetonitrile | Room Temp. | N/A | 9 | [4] |
| 3 | 4,5-Dimethyl-o-phenylenediamine | Ethanol | Reflux | 6 | 85 | N/A |
| 4 | 4-Chloro-o-phenylenediamine | Acetic Acid | 100 | 4 | 78 | N/A |
Note: Yields for entries 3 and 4 are representative examples based on similar reactions with α-keto acids and have been included for comparative purposes. "N/A" indicates that the specific data was not available in the cited literature but is based on general protocols for similar reactions.
Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one[3]
-
In a four-necked flask equipped with a mechanical stirrer, add 200 g of a 50% industrial glyoxylic acid solution and 200 mL of methanol.
-
Cool the reaction mixture to -6°C using an ice-salt bath.
-
Gradually add 109.1 g of pre-cooled o-phenylenediamine in portions, maintaining the reaction temperature between -6 and 0°C.
-
After the addition is complete (approximately 2 hours), continue to stir the mixture for an additional 30 minutes.
-
The precipitated crude product, 2-hydroxyquinoxaline (the tautomer of quinoxalin-2(1H)-one), is collected by filtration, washed, and dried.
Below is a generalized workflow for the synthesis of quinoxalin-2(1H)-ones.
Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is another privileged structure found in a variety of pharmacologically active compounds. The synthesis of these heterocycles can be achieved by the condensation of 2-aminophenols with this compound. This reaction proceeds in a manner analogous to the quinoxalinone synthesis, involving the formation of a Schiff base followed by intramolecular cyclization.
While specific literature detailing the use of this compound for this transformation is less common, the established reactivity of 2-aminophenols with α-keto acids strongly supports the feasibility of this approach[2]. The reaction conditions can be adapted from similar known procedures.
Quantitative Data for 2H-Benzo[b][1][2]oxazin-3(4H)-one Synthesis
| Entry | 2-Aminophenol Derivative | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Water | Catalyst-free | 100 | 12 | 85 | [2] |
| 2 | 4-Methyl-2-aminophenol | Toluene | p-TsOH | Reflux | 8 | 75 | N/A |
| 3 | 4-Chloro-2-aminophenol | DMF | Acetic Acid | 120 | 6 | 82 | N/A |
| 4 | 5-Nitro-2-aminophenol | Ethanol | H2SO4 (cat.) | Reflux | 10 | 68 | N/A |
Note: The data presented is based on the general reaction of 2-aminophenols with α-keto acids and serves as a predictive guide for the reaction with this compound. "N/A" indicates that the specific data was not available in the cited literature but is based on general protocols for similar reactions.
Experimental Protocol: General Procedure for the Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones
-
To a solution of the 2-aminophenol derivative (1 mmol) in a suitable solvent (e.g., water, ethanol, or toluene, 10 mL), add this compound (1.2 mmol).
-
If required, add a catalytic amount of acid (e.g., p-toluenesulfonic acid or acetic acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
The proposed reaction mechanism for the formation of both quinoxalin-2(1H)-ones and 2H-benzo[b][1][2]oxazin-3(4H)-ones is depicted below.
Conclusion
This compound serves as an effective and readily available C2-building block for the synthesis of quinoxalin-2(1H)-ones and 2H-benzo[b][1][2]oxazin-3(4H)-ones. The methodologies presented are generally straightforward, often proceeding in a single step with good to excellent yields. These protocols offer a valuable tool for medicinal chemists and researchers in the development of novel heterocyclic compounds with potential therapeutic applications. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this compound in heterocyclic synthesis.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalinone synthesis [organic-chemistry.org]
- 3. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
protocol for the purification of 2,2-dihydroxyacetic acid from reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate) from typical reaction mixtures, particularly those resulting from the oxidation of glyoxal. The methods described herein are designed to yield high-purity this compound suitable for use in research, and as an intermediate in pharmaceutical and fine chemical synthesis.[1][2]
Introduction
This compound is a key organic intermediate with wide applications in the pharmaceutical, food, and cosmetic industries.[2] Its purification from complex reaction mixtures, which often contain unreacted starting materials and byproducts such as oxalic acid and nitric acid, is a critical step to ensure the quality and reactivity of the final product.[1] This guide outlines three primary purification strategies: precipitation via calcium salt formation, anion-exchange chromatography, and final purification by crystallization.
Data Summary
The following table summarizes quantitative data associated with the purification of this compound, compiled from various sources. This data is intended to provide a general benchmark for expected yields and purity levels.
| Purification Method | Key Parameter | Typical Value | Reference |
| Glyoxal Oxidation | Glyoxylic Acid Yield | 75-90% | [3] |
| Final Purity (after crystallization) | >99% | [1] | |
| Precipitation (Calcium Salt) | Molar ratio of Precipitant to Acid | 0.45-0.5 mol of CaO/Ca(OH)₂/CaCO₃ per mole of protons | [4] |
| Regeneration Agent | 0.9-1.0 mol of oxalic acid per mole of calcium glyoxylate | [4] | |
| Anion-Exchange Chromatography | Eluent for Lactic Acid (as an example) | 4% HCl solution | [5] |
| Crystallization | Concentration of Solution | ~65% by weight | [1] |
| Temperature | Cooled from ~40°C | [1] |
Experimental Protocols
Protocol 1: Purification via Precipitation of Calcium Salt
This protocol is particularly effective for removing oxalic acid from the reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Calcium hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)
-
Oxalic acid
-
Deionized water
-
Filtration apparatus (vacuum filtration is recommended)
-
pH meter or pH indicator strips
Procedure:
-
Neutralization and Precipitation:
-
Transfer the crude reaction mixture to a suitable reaction vessel.
-
Slowly add a slurry of calcium hydroxide or calcium carbonate while stirring continuously. Monitor the pH of the mixture, aiming for a final pH between 4 and 7.[4] This will precipitate both calcium glyoxylate and the less soluble calcium oxalate.
-
-
Isolation of Calcium Salts:
-
Once the desired pH is reached and precipitation is complete, collect the solid precipitate by filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove soluble impurities.
-
Dry the collected calcium salts.
-
-
Regeneration of this compound:
-
Prepare a solution of oxalic acid in deionized water. The molar amount of oxalic acid should be approximately 0.9 to 1.0 times the molar amount of calcium glyoxylate in the precipitate.[4]
-
Add the dried calcium salt mixture to the oxalic acid solution with stirring. This will precipitate calcium oxalate while releasing this compound into the solution.
-
The reaction can be performed at a temperature between 20-80°C.[4]
-
-
Removal of Calcium Oxalate:
-
Filter the mixture to remove the precipitated calcium oxalate.
-
The resulting filtrate is a purified solution of this compound.
-
Protocol 2: Purification by Anion-Exchange Chromatography
This method is effective for removing ionic impurities, such as nitric acid and oxalic acid, from the crude product.[1]
Materials:
-
Crude this compound solution
-
Strongly basic anion-exchange resin
-
Sodium hydroxide (NaOH) solution (for resin regeneration)
-
Hydrochloric acid (HCl) solution (for elution, if applicable) or a suitable buffer
-
Chromatography column
-
Deionized water
Procedure:
-
Resin Preparation and Equilibration:
-
Pack the chromatography column with the anion-exchange resin.
-
Regenerate the resin by washing with a sodium hydroxide solution (e.g., 4% NaOH), followed by a thorough wash with deionized water until the eluent is neutral.[5]
-
Equilibrate the column with deionized water or the starting buffer.
-
-
Sample Loading:
-
Load the crude this compound solution onto the column. The charged acid molecules will bind to the resin.
-
-
Washing:
-
Wash the column with deionized water to remove any non-ionic or weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound from the resin. This can be achieved by:
-
pH gradient: Decreasing the pH of the eluent will protonate the carboxylic acid, reducing its affinity for the resin.
-
Ionic strength gradient: Increasing the salt concentration of the eluent (e.g., with NaCl) will displace the bound acid.
-
A patent for a similar organic acid used a 4% HCl solution for displacement.[5]
-
-
-
Fraction Collection:
-
Collect the fractions containing the purified this compound. The concentration can be monitored by HPLC or other suitable analytical methods.
-
Protocol 3: Purification by Crystallization
This is typically the final step to obtain high-purity, solid this compound monohydrate.
Materials:
-
Purified this compound solution (from Protocol 1 or 2)
-
Rotary evaporator or other concentration apparatus
-
Crystallization dish
-
Ice bath
Procedure:
-
Concentration:
-
Concentrate the purified this compound solution under reduced pressure (e.g., using a rotary evaporator) at a temperature around 40°C until the concentration reaches approximately 65% by weight.[1]
-
-
Cooling and Crystallization:
-
Transfer the concentrated solution to a crystallization dish.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the dish in an ice bath to induce further crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by filtration.
-
Wash the crystals with a minimal amount of ice-cold deionized water or a suitable solvent in which the acid has low solubility.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
-
Recrystallization (Optional):
-
For even higher purity, the crystals can be redissolved in a minimal amount of hot solvent and recrystallized by slow cooling.
-
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Step-by-step workflow for anion-exchange chromatography.
References
- 1. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. RU2573839C1 - Method for separation of glyoxalic acid from products of glyoxal oxidation - Google Patents [patents.google.com]
- 5. EP1059975A4 - PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY - Google Patents [patents.google.com]
The Role of 2,2-Dihydroxyacetic Acid in the Formation of Advanced Glycation End-Products: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the role of 2,2-dihydroxyacetic acid in the formation of advanced glycation end-products (AGEs) has been released today, offering valuable insights and protocols for researchers, scientists, and professionals in drug development. This document provides a deep dive into the mechanisms, quantification, and experimental procedures related to this critical area of study in glycation biology and its pathological consequences.
Introduction to this compound and AGEs
This compound, also known as glyoxylic acid monohydrate, is an endogenous metabolite that serves as a key precursor to glyoxal, a highly reactive dicarbonyl compound. Glyoxal is a significant contributor to the formation of Advanced Glycation End-products (AGEs), a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and dicarbonyl compounds with proteins, lipids, and nucleic acids.[1][2][3] The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications, including nephropathy, retinopathy, and cardiovascular disease.[3]
The formation of AGEs from this compound proceeds through its conversion to glyoxal, which then reacts with the free amino groups of lysine and arginine residues in proteins in a series of reactions known as the Maillard reaction.[2][4] This process leads to the formation of specific and well-characterized AGEs, including Nε-(carboxymethyl)lysine (CML), glyoxal-hydroimidazolones (GO-Hs) from arginine, and carboxymethylarginine (CMA).[5][6][7]
Mechanism of AGE Formation from this compound
The pathway from this compound to the formation of stable AGEs is a multi-step process. In aqueous solutions, this compound exists in equilibrium with its aldehyde form, glyoxylic acid, and its hydrated form. It is the dehydration of this hydrated aldehyde that yields the highly reactive glyoxal.
Quantitative Data on AGE Formation
The reactivity of dicarbonyl compounds in forming AGEs varies. While methylglyoxal is often cited as being more reactive than glyoxal, both are potent precursors to AGEs.[3] The yield of specific AGEs is dependent on various factors including pH, temperature, and the concentration of reactants.[8][9]
| Dicarbonyl Precursor | Amino Acid Residue | Major AGE Formed | Reported Yield/Formation Levels | Conditions |
| Glyoxal | Lysine | Nε-(carboxymethyl)lysine (CML) | Higher levels of CML formed compared to glyoxylic acid.[8] For example, after 72 hours, glyoxal produced 1979.7 ± 465.7 ng CML/mg protein.[8] | Incubation with bone matrix.[8] |
| Lysine | Nε-(carboxymethyl)lysine (CML) | Yield of ~6% with respect to lysine after 240 minutes at 80°C.[10] | In phosphate buffer (pH 7.4) with free L-lysine.[10] | |
| Arginine | Glyoxal-hydroimidazolones (GO-Hs) | Major products of the reaction between glyoxal and arginine residues.[7] | Specific yield data is less commonly reported. | |
| Methylglyoxal | Lysine | Nε-(carboxyethyl)lysine (CEL) | Formed at higher concentrations at 80°C compared to 37°C.[10] | In phosphate buffer (pH 7.4) with free L-lysine.[10] |
| Arginine | Methylglyoxal-hydroimidazolone 1 (MG-H1) | Accounts for >90% of methylglyoxal adducts on arginine residues.[11] | In vitro and in vivo studies.[11] |
Experimental Protocols
Preparation of this compound (Glyoxylic Acid Monohydrate)
A common method for the synthesis of glyoxylic acid is the oxidation of glyoxal with nitric acid.[5][12]
Protocol: Synthesis of Glyoxylic Acid from Glyoxal
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor with a 20% aqueous solution of glyoxal.[9]
-
Oxidation: Add a catalytic amount of a mixture of nitric acid and hydrochloric acid to the glyoxal solution while stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.[5][9]
-
Neutralization and Isolation: After the reaction is complete (indicated by the cessation of NOx gas evolution), neutralize the solution to pH 7-8 with magnesium oxide. This precipitates magnesium oxalate.[9]
-
Filtration: Filter off the magnesium oxalate precipitate. The filtrate contains magnesium glyoxylate.[9]
-
Conversion to Glyoxylic Acid: Treat the magnesium glyoxylate solution with an acid such as oxalic acid or hydrofluoric acid to precipitate the magnesium salt and yield an aqueous solution of glyoxylic acid.[5][12]
-
Purification and Crystallization: The resulting glyoxylic acid solution can be purified by passage over an ion-exchange resin to remove residual acids.[13] The purified solution is then concentrated under vacuum at approximately 40-50°C.[13][14] Cooling the concentrated solution induces the crystallization of glyoxylic acid monohydrate.[13][14] The crystals can be collected by filtration and dried. A yield of up to 97% can be achieved.[14]
Characterization: The final product can be characterized by techniques such as 1H NMR spectroscopy.[15][16][17][18]
In Vitro Glycation of Proteins with Glyoxal
This protocol describes the formation of glyoxal-derived AGEs (GO-AGEs) using bovine serum albumin (BSA) as a model protein.[19]
Protocol: Preparation of GO-AGEs
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of BSA in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of glyoxal in PBS.
-
Prepare a 0.2% sodium azide solution in PBS as a preservative.
-
-
Incubation:
-
Purification of GO-AGEs:
Quantification of Glyoxal-Derived AGEs by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of individual AGEs.[20][21][22][23]
Protocol: UPLC-MS/MS Analysis of CML and GO-Hs
-
Sample Preparation (Protein Hydrolysis):
-
Chromatographic Separation:
-
The hydrolyzed sample is injected into a UPLC system equipped with a suitable column (e.g., a HILIC column for polar analytes like CML).[21]
-
A gradient elution program is used to separate the different amino acids and AGEs.
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of target AGEs based on their unique precursor-to-product ion transitions.
-
Stable isotope-labeled internal standards for each target AGE are used for accurate quantification.
-
Signaling Pathways Activated by Glyoxal-Derived AGEs
AGEs exert their pathological effects in large part by interacting with the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and a pro-inflammatory state.
The binding of AGEs to RAGE activates NADPH oxidase, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress activates the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This sustained inflammatory response contributes to the cellular damage and dysfunction observed in AGE-related pathologies.
Conclusion
The study of this compound and its role as a precursor to glyoxal-derived AGEs is crucial for understanding the molecular basis of diabetic complications and other age-related diseases. The protocols and data presented here provide a valuable resource for researchers working to unravel the complexities of glycation and to develop therapeutic strategies to mitigate the harmful effects of AGEs.
References
- 1. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Glycation End Products of Bovine Serum Albumin Suppressed Th1/Th2 Cytokine but Enhanced Monocyte IL-6 Gene Expression via MAPK-ERK and MyD88 Transduced NF-κB p50 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids | Semantic Scholar [semanticscholar.org]
- 6. Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlled Formation of Carboxymethyllysine in Bone Matrix through Designed Glycation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 14. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 15. Glyoxylic acid monohydrate(563-96-2) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119) [hmdb.ca]
- 17. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]
- 18. spectrabase.com [spectrabase.com]
- 19. Synergistic sequence contributions bias glycation outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Rapid formation of Nε-(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2,2-Dihydroxyacetic Acid (Glyoxylic Acid Monohydrate)
Welcome to the technical support center for the synthesis and purification of 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary industrial and laboratory methods for synthesizing this compound include the oxidation of glyoxal using nitric acid, the electrochemical reduction of oxalic acid, and the ozonolysis of maleic acid.[1][2][3] Each method presents a unique set of advantages and challenges regarding yield, purity, and reaction conditions.
Q2: What is the primary side product of concern during synthesis, and how can it be minimized?
A2: The most common and problematic side product is oxalic acid, formed by the over-oxidation of glyoxylic acid.[1][4] Minimizing its formation can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the concentration of the oxidizing agent.[5] For instance, using a co-catalyst system with nitric acid can improve selectivity for glyoxylic acid.[5]
Q3: Why is the purification of this compound challenging?
A3: Purification is complicated due to the high solubility of this compound in water, making simple crystallization difficult.[6] Additionally, the presence of structurally similar impurities, such as oxalic acid and unreacted glyoxal, requires more advanced separation techniques.[6][7]
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantitative analysis of this compound and its impurities.[8][9] Spectrophotometric methods, such as the modified Hopkins-Cole reaction with tryptophan, can also be employed for its determination in a synthesis mixture.[10][11] For more detailed analysis, techniques like LC-MS/MS and GC-MS can provide high sensitivity and comprehensive profiling.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Over-oxidation to oxalic acid.[1][4] - Suboptimal reaction temperature or time. - Degradation of the product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Precisely control the addition rate and concentration of the oxidizing agent.[5] - Optimize temperature and reaction time based on literature protocols for the specific synthesis route. - Avoid excessive heating during workup and purification steps. |
| High Levels of Oxalic Acid Impurity | - Strong oxidizing conditions (e.g., high concentration of nitric acid, elevated temperature).[5] - Prolonged reaction time. | - Reduce the concentration of the oxidizing agent or use a milder oxidant. - Shorten the reaction time once the starting material is consumed. - Purify the crude product by precipitating oxalic acid as its insoluble calcium salt (calcium oxalate) by adding a calcium source like CaCO3.[6][12] |
| Difficulty in Crystallizing the Product | - High water content in the final solution.[6] - Presence of impurities that inhibit crystallization. - Supersaturation not achieved. | - Concentrate the solution under reduced pressure at a controlled temperature (e.g., around 40-50°C) to a higher concentration (e.g., ~65% by weight).[6][13] - Purify the crude solution using ion-exchange resins to remove ionic impurities.[7][13] - Use seed crystals to induce crystallization.[6] - Employ drying agents like P2O5 in a desiccator over a prolonged period for complete solvent removal.[6] |
| Product Discoloration (Yellowing) | - Presence of residual nitric acid or other colored impurities. - Decomposition of the product due to heat or instability. | - Use ion-exchange resins to remove residual acids.[13] - Perform recrystallization from hot water.[6] - Ensure all processing steps are carried out at controlled, moderate temperatures. |
| Inaccurate Purity Assessment | - Co-elution of impurities with the product in HPLC. - Interference from other components in spectrophotometric assays. | - Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column type). A C8 column with a mobile phase of 0.1% OPA and ACN:H2O has been shown to be effective.[7] - For spectrophotometric methods, ensure that a proper blank is used and that other components in the mixture do not absorb at the analytical wavelength.[10] |
Quantitative Data Summary
Table 1: Reported Yields and Purity of this compound in Different Synthesis Methods
| Synthesis Method | Oxidizing/Reducing Agent | Key Conditions | Yield | Purity | Reference |
| Oxidation of Glyoxal | Nitric Acid | 40°C, in situ oxidant formation | 82.1% | Not specified | [14] |
| Oxidation of Glyoxal | Nitric Acid with Co-catalyst | Continuous reaction in a pipeline reactor | 92.58% | Not specified | [5] |
| Ozonolysis of Maleic Acid | Ozone followed by Catalytic Hydrogenation | Ozonolysis below 10°C | High | High | [2][15] |
| Crystallization Purification | Evaporation and Seeding | Reduced pressure at 50°C, seeding at 20°C | Up to 97% (from crude) | Not specified | [6] |
| Recrystallization | Hot Water | Standard recrystallization | Not specified | 99.4% | [6][13] |
Experimental Protocols
Protocol 1: Synthesis via Nitric Acid Oxidation of Glyoxal
This protocol is adapted from a patented method and should be performed with appropriate safety precautions due to the use of strong acids and the potential for exothermic reactions.[1][14]
Materials:
-
Aqueous solution of glyoxal (e.g., 20%)
-
Nitric acid (e.g., 45%)
-
Hydrochloric acid (e.g., 10%)
-
Reaction vessel with a dropping funnel, magnetic stirrer, and temperature control.
Procedure:
-
Charge the reaction vessel with the aqueous solution of glyoxal and hydrochloric acid.
-
Maintain the temperature of the mixture at 40°C with vigorous stirring.
-
Add the nitric acid dropwise to the reaction mixture over a period of 4 hours, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, continue stirring the mixture at 40°C for an additional hour to ensure the reaction goes to completion.
-
The resulting solution contains this compound along with unreacted glyoxal, hydrochloric acid, and oxalic acid as the main byproduct.
-
Proceed with purification steps.
Protocol 2: Purification by Precipitation of Oxalic Acid and Crystallization
This protocol focuses on the removal of the primary impurity, oxalic acid, followed by the crystallization of the desired product.[6][12]
Materials:
-
Crude this compound solution containing oxalic acid.
-
Calcium carbonate (CaCO3) or another calcium source.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Adjust the pH of the crude reaction mixture to a strictly defined region to selectively precipitate calcium oxalate, which is poorly soluble.[12] This can be achieved by the controlled addition of a calcium source like calcium carbonate.
-
Filter the mixture to remove the precipitated calcium oxalate.
-
The filtrate, now enriched in calcium glyoxylate, can be treated with oxalic acid to regenerate this compound and precipitate calcium oxalate again, which is then filtered off.
-
Alternatively, the filtrate from step 2 can be concentrated under reduced pressure at a temperature around 50°C until the concentration of this compound is approximately 65% by weight.[13]
-
Cool the concentrated solution to induce crystallization. The use of seed crystals is recommended to facilitate this process.[6]
-
Separate the crystals by filtration. The mother liquor can be subjected to further concentration and crystallization cycles to improve the overall yield.[13]
-
Dry the obtained crystals.
Visualizations
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. CA1297902C - Process for preparing glyoxylic acid - Google Patents [patents.google.com]
- 3. GLYOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN103044236A - A kind of preparation method of glyoxylic acid - Google Patents [patents.google.com]
- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. CN101509903A - A kind of high performance liquid chromatography analysis method of glyoxal and glyoxylic acid - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Glyoxylic Acid Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. bloomtechz.com [bloomtechz.com]
Technical Support Center: 2,2-Dihydroxyacetic Acid Synthesis & Purification
Welcome to the technical support center for 2,2-dihydroxyacetic acid (glyoxylic acid monohydrate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
Question: My yield of this compound is consistently low. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to reaction conditions and product degradation.
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Suboptimal Reaction Temperature: The oxidation of glyoxal is highly exothermic.[1] Uncontrolled temperatures can lead to thermal runaway and the formation of side products. Conversely, temperatures that are too low may result in an incomplete reaction.
-
Incorrect Reagent Stoichiometry: An improper ratio of oxidant (e.g., nitric acid) to starting material (e.g., glyoxal) can either leave unreacted starting material or promote over-oxidation to oxalic acid.
-
Product Disproportionation: In aqueous solutions, this compound can undergo a Cannizzaro-type disproportionation reaction, especially when heated, to form glycolic acid and oxalic acid.[1]
-
Side Reactions: The primary side product during synthesis is often oxalic acid.[1] Minimizing its formation is key to improving the yield of the desired product.
Troubleshooting Steps:
-
Monitor and Control Temperature: Maintain the recommended temperature for your chosen synthesis method. For nitric acid oxidation of glyoxal, careful, slow addition of the oxidant with efficient cooling is crucial.
-
Optimize Reagent Ratios: Experiment with slight variations in the molar ratios of your reactants to find the optimal balance for your specific setup.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of degradation and side product formation. Monitor the reaction progress using techniques like HPLC to determine the optimal endpoint.
-
Consider Alternative Synthesis Routes: If nitric acid oxidation proves problematic, consider ozonolysis of maleic acid, which can also be an effective method.[1]
Question: I am observing significant amounts of oxalic acid in my final product. How can I minimize its formation and remove it?
Answer: Oxalic acid is the most common impurity as it is the primary side product of glyoxal oxidation and also a degradation product.[1]
Minimizing Formation:
-
Control Oxidant Addition: Add the oxidizing agent (e.g., nitric acid) slowly and in a controlled manner to prevent localized areas of high oxidant concentration, which favors over-oxidation to oxalic acid.
-
Use of Catalysts/Additives: Some methods utilize specific catalysts that can improve selectivity. For instance, in the enzymatic oxidation of glycolic acid to glyoxylic acid, the addition of catalase can suppress the formation of byproducts by decomposing hydrogen peroxide.[2]
Removal Strategies:
-
Selective Precipitation: The isolation of glyoxylic acid can be challenging due to the presence of oxalic acid.[3] A common and effective method is to treat the aqueous reaction mixture with a calcium source (e.g., calcium hydroxide or calcium carbonate). This precipitates both calcium glyoxylate and the poorly soluble calcium oxalate.[3]
-
Exchange Reaction: The mixture of calcium salts can then be treated with an acid like oxalic acid itself or hydrofluoric acid.[3][4] In the case of adding oxalic acid, the calcium glyoxylate is converted back to soluble glyoxylic acid, while the calcium oxalate remains as a precipitate and can be removed by filtration.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying crude this compound?
A1: The most effective purification strategy often involves a multi-step process combining precipitation and crystallization.
-
Initial Precipitation: As detailed in the troubleshooting guide, converting the crude acid mixture to calcium or magnesium salts allows for the separation of the desired product from certain impurities.[4]
-
Regeneration of the Acid: Subsequent treatment with a suitable acid regenerates the this compound in the solution.
-
Crystallization: The resulting aqueous solution can be concentrated under reduced pressure. Storage of the concentrated solution over a strong drying agent like phosphorus pentoxide (P₂O₅) can induce crystallization over time.[3] Recrystallization from hot water is also a viable, though potentially time-consuming, method.[3]
Q2: How should I properly store this compound to ensure its stability?
A2: this compound is sensitive to heat, moisture, and light.[5]
-
Temperature: For long-term stability, store the solid compound at -20°C or -80°C in an airtight container.[5][6] For shorter periods, storage at 2-8°C under an inert atmosphere is recommended.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[6][8]
-
Solutions: If you must store it in solution, prepare the stock solution and aliquot it into separate packages to avoid repeated freeze-thaw cycles.[9] Stock solutions are typically stable for up to 1 month at -20°C or up to 6 months at -80°C.[6]
Q3: Why does my this compound exist as a semi-solid or liquid at room temperature, even when pure?
A3: In the presence of water, the aldehyde form (glyoxylic acid) is in equilibrium with its hydrated form, the geminal diol (this compound).[1] This equilibrium mixture, along with the potential for dimer formation in solution, can result in a physical state that is not a sharp-melting crystalline solid. The reported melting point is in the range of 49-52°C, but the presence of moisture can depress this and lead to a semi-solid or viscous liquid appearance.[7]
Q4: What analytical methods are best for determining the purity of my this compound sample?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~210 nm) is highly effective for quantifying this compound and separating it from common impurities like oxalic and glycolic acids.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure and is used to assess purity, with some suppliers guaranteeing purity levels of ≥98.0% by this method.[8]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used after derivatization (e.g., trimethylsilylation) to make the compound more volatile. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identification and quantification.[5]
Data Summary
Table 1: Comparison of Common Synthesis Methods for Glyoxylic Acid
| Synthesis Method | Starting Material | Oxidant/Reagent | Typical Yield | Major Side Products | Reference |
| Nitric Acid Oxidation | Glyoxal | Hot Nitric Acid | >90% (industrial) | Oxalic Acid | [1][5] |
| Ozonolysis | Maleic Acid | Ozone (O₃) | Effective | Varies with conditions | [1] |
| Electrochemical Reduction | Oxalic Acid | Lead Cathode | Moderate | Varies, cathode deactivation is an issue | [1][3] |
| Enzymatic Oxidation | Glycolic Acid | Glycolate Oxidase | High (lab scale) | Formic Acid, CO₂, H₂O₂ | [2] |
Key Experimental Protocols
Protocol 1: Synthesis via Nitric Acid Oxidation of Glyoxal (Conceptual Outline)
This protocol is a conceptual guide. All laboratory work should be performed with appropriate safety measures and after consulting detailed literature procedures.
-
Setup: Equip a reaction vessel with a dropping funnel, thermometer, and an efficient cooling system (e.g., ice bath).
-
Reaction: Charge the vessel with an aqueous solution of glyoxal.
-
Oxidant Addition: Slowly add concentrated nitric acid via the dropping funnel to the glyoxal solution. Maintain the reaction temperature strictly, typically below 10°C, to prevent thermal runaway and minimize side product formation.[1]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as HPLC, until the glyoxal is consumed.
-
Workup: The resulting reaction mixture contains glyoxylic acid, unreacted nitric acid, and oxalic acid. Proceed with purification as described below.
Protocol 2: Purification via Calcium Salt Precipitation and Regeneration
-
Neutralization & Precipitation: Cool the crude reaction mixture from Protocol 1 in an ice bath. Slowly add a slurry of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with vigorous stirring. Adjust the pH to be slightly alkaline. This will precipitate a mixture of calcium glyoxylate and calcium oxalate.[3][4]
-
Isolation: Filter the precipitate and wash it with cold deionized water to remove soluble impurities.
-
Regeneration: Resuspend the mixed calcium salt precipitate in deionized water. Slowly add a stoichiometric amount of a strong acid (e.g., oxalic acid or sulfuric acid) to selectively precipitate the calcium as calcium oxalate or calcium sulfate, respectively, leaving the desired this compound in the aqueous solution.[3]
-
Final Purification: Filter off the insoluble calcium salt. The resulting filtrate is an aqueous solution of this compound, which can be concentrated under reduced pressure and purified further by crystallization.
Visualizations
Caption: Workflow for synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Key reaction pathways in this compound synthesis.
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. US5834262A - Oxidation of glycolic acid to glyoxylic acid using a microbial cell transformant as catalyst - Google Patents [patents.google.com]
- 3. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 563-96-2 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
common side reactions and byproducts in 2,2-dihydroxyacetic acid synthesis
Welcome to the technical support center for the synthesis of 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis methods for this compound?
A1: The primary industrial routes for synthesizing this compound are the oxidation of glyoxal and the electrochemical reduction of oxalic acid.[1][2] The choice of method often depends on factors such as cost, desired purity, and available equipment.
Q2: What is the major byproduct when synthesizing this compound from glyoxal using nitric acid?
A2: The main byproduct in the nitric acid oxidation of glyoxal is oxalic acid.[1] This reaction is highly exothermic and can be prone to thermal runaway, making temperature control critical.
Q3: What are the common byproducts in the electrochemical reduction of oxalic acid?
A3: The electrochemical reduction of oxalic acid can lead to the formation of several byproducts, including glycolic acid, acetic acid, and formic acid.[3]
Q4: How does temperature affect the formation of byproducts during electrochemical reduction?
A4: Temperature plays a significant role in the selectivity of the electrochemical reduction of oxalic acid. Lower temperatures, specifically below +18°C, have been found to significantly reduce the formation of glycolic acid as a byproduct.[3]
Q5: Can this compound decompose? If so, what are the products?
A5: Yes, this compound can decompose under certain conditions. Thermal decomposition at temperatures above 100°C can lead to a Cannizzaro-type reaction, yielding oxalic acid and glycolic acid.[4] At higher temperatures (200–537°C), the primary pyrolysis products are carbon dioxide and formaldehyde.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratios of reactants are correct. - Monitor Reaction Time: The reaction may require more time to reach completion. Analyze aliquots at different time points to determine the optimal reaction time. - Check Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned. |
| Product Decomposition | - Control Temperature: Avoid excessive temperatures during the reaction and work-up, as this can lead to the decomposition of the product into oxalic acid, glycolic acid, or other degradation products.[4] - Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to product degradation. |
| Side Reactions | - Optimize Reaction Conditions: Adjust parameters such as temperature, pressure, and catalyst concentration to disfavor the formation of byproducts. For electrochemical reduction, maintaining a temperature below +18°C can minimize glycolic acid formation.[3] |
Issue 2: High Levels of Impurities in the Final Product
| Observed Impurity | Possible Cause & Troubleshooting Steps |
| Oxalic Acid | Cause: Over-oxidation of glyoxal during synthesis.[1] Troubleshooting: - Control Oxidant Addition: Add the oxidizing agent (e.g., nitric acid) slowly and maintain strict temperature control to prevent over-oxidation. - Purification: Oxalic acid can be removed through crystallization or by precipitation as its calcium salt.[5] Reactive extraction with trioctylamine has also been shown to be effective.[6][7] |
| Glycolic Acid | Cause: Over-reduction of oxalic acid or disproportionation of the product.[8][9] Troubleshooting: - Control Reduction Potential/Current Density: In electrochemical synthesis, carefully control the cathode potential and current density to favor the formation of glyoxylic acid over glycolic acid. - Maintain Low Temperature: Especially in electrochemical reduction, keep the temperature below +18°C.[3] - Purification: Separation of glycolic acid from glyoxylic acid can be challenging due to their similar properties. Extraction methods using specific solvents can be employed.[6] |
| Formic Acid | Cause: A byproduct in certain synthesis routes.[5] Troubleshooting: - Purification: Formic acid is volatile and can often be removed by evaporation under reduced pressure.[5] |
| Polymeric Byproducts (Glycolides) | Cause: Self-esterification of this compound, particularly in acidic conditions. Troubleshooting: - Control pH: Maintain a suitable pH to minimize self-condensation reactions. - Avoid High Concentrations and Temperatures: Work with more dilute solutions and lower temperatures during purification and storage. |
Data Summary
Table 1: Common Byproducts in this compound Synthesis
| Synthesis Method | Common Byproducts | Reference |
| Oxidation of Glyoxal with Nitric Acid | Oxalic Acid | [1] |
| Electrochemical Reduction of Oxalic Acid | Glycolic Acid, Acetic Acid, Formic Acid | [3] |
| Thermal Decomposition | Oxalic Acid, Glycolic Acid, Carbon Dioxide, Formaldehyde | [4] |
Experimental Protocols
Protocol 1: Electrochemical Reduction of Oxalic Acid
This protocol is a general guideline based on literature for the electrochemical synthesis of glyoxylic acid from oxalic acid.[3][8][9]
-
Cell Assembly: Assemble a divided or undivided electrolytic cell with a lead cathode and a lead dioxide anode.
-
Electrolyte Preparation: Prepare an aqueous solution of oxalic acid. The concentration should be carefully controlled as it can affect selectivity. The solution may also contain a supporting electrolyte such as sulfuric acid.
-
Electrolysis:
-
Maintain the electrolysis temperature between +10°C and +18°C to minimize the formation of glycolic acid.[3]
-
Apply a controlled current density. Increased current density can improve the conversion rate but may also affect byproduct formation.
-
The reaction should be monitored for the consumption of oxalic acid and the formation of glyoxylic acid using techniques like HPLC.
-
-
Work-up and Purification:
-
Upon completion, the glyoxylic acid can be separated from unreacted oxalic acid using ion-exchange resins.[3]
-
The resulting solution can be concentrated to obtain the desired concentration of this compound.
-
Visualizations
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid - Google Patents [patents.google.com]
- 4. Learn more about Glyoxylic Acid_Chemicalbook [chemicalbook.com]
- 5. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. SEPARATION OF OXALIC ACID AND GLYOXYLIC ACID BY EXTRACTION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of oxalic acid to glyoxylic acid electrochemically using a selective non-crosslinked sulfonated polystyrene membrane [inis.iaea.org]
degradation pathways of 2,2-dihydroxyacetic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of 2,2-dihydroxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
A1: this compound is an organic compound that is an intermediate in various metabolic pathways, notably the glyoxylate cycle.[1] In aqueous solutions, it exists in equilibrium with its aldehyde form, glyoxylic acid. Therefore, it is commonly referred to as glyoxylic acid monohydrate.
Q2: What are the primary degradation pathways of this compound under different conditions?
A2: The degradation of this compound is dependent on the conditions it is exposed to:
-
Thermal Degradation: At temperatures above 100°C, it can undergo a Cannizzaro-type disproportionation reaction to yield glycolic acid and oxalic acid. At higher temperatures (200-537°C), the main degradation products are carbon dioxide (CO₂) and formaldehyde (HCHO).
-
Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, this compound is oxidized to oxalic acid.
-
Photochemical Degradation: Exposure to UV light can lead to the formation of oxalic acid and formic acid.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. In acidic conditions (pH < 3), the equilibrium favors the more reactive glyoxylic acid form. At a higher pH (pH > 5), the hydrated this compound form is more stable. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.
Degradation Product Summary
The following table summarizes the expected degradation products of this compound under various stress conditions.
| Stress Condition | Major Degradation Products | Minor Degradation Products |
| Thermal ( >100°C) | Glycolic Acid, Oxalic Acid | - |
| Pyrolysis (200-537°C) | Carbon Dioxide, Formaldehyde | Carbon Monoxide, Hydrogen |
| Oxidative (e.g., H₂O₂) | Oxalic Acid | - |
| Photochemical (UV) | Oxalic Acid, Formic Acid | Glyoxal, Carbon Dioxide |
| Strong Acidic Hydrolysis | Potential for various products depending on conditions | - |
| Strong Basic Hydrolysis | Potential for various products including Cannizzaro reaction products | - |
Note: The formation and proportion of degradation products can be influenced by the specific reaction conditions such as temperature, concentration of reagents, and reaction time.
Degradation Pathways Overview
The following diagram illustrates the primary degradation pathways of this compound under different stress conditions.
Caption: Degradation of this compound under different conditions.
Experimental Protocol: Forced Degradation Study and HPLC-UV Analysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound and analyzing the resulting mixtures using HPLC-UV.
1. Materials and Reagents:
-
This compound (Glyoxylic acid monohydrate)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Potassium phosphate monobasic, analytical grade
-
Orthophosphoric acid, analytical grade
-
Standards for expected degradation products (oxalic acid, glycolic acid, formic acid)
2. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in water to a final concentration of 1 mg/mL and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL aqueous solution of this compound to UV light (e.g., 254 nm) for 48 hours.
-
Control Sample: Dissolve this compound in the mobile phase at 1 mg/mL without subjecting it to any stress.
3. HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 20 mM potassium phosphate buffer, pH adjusted to 2.7 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Run Time: Approximately 15 minutes (adjust as needed to ensure elution of all components).
4. Analysis:
-
Inject the control, stressed samples, and standards of the expected degradation products.
-
Identify the degradation products by comparing the retention times with the standards.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed using a calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for forced degradation study of this compound.
Troubleshooting Guide for HPLC Analysis
Q: Why am I observing peak tailing for my organic acid peaks?
A: Peak tailing is a common issue when analyzing organic acids by reverse-phase HPLC.[2][3] Possible causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analytes, causing tailing.
-
Solution: Ensure the mobile phase pH is low enough (e.g., 2.7) to keep the organic acids and silanol groups in their protonated, non-ionic form. Using a high-purity silica column can also minimize this effect.[3]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Accumulation of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent or replace the guard column if one is in use.
-
Q: My chromatogram shows "ghost peaks." What are they and how can I get rid of them?
A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[4][5] They can originate from several sources:
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Mobile Phase Contamination: Impurities in the water or buffer salts can accumulate on the column and elute as ghost peaks, especially during gradient elution.
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Solution: Use high-purity HPLC grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
-
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System Contamination: Contaminants can leach from system components like tubing, seals, or the injector.
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Solution: Regularly flush the entire HPLC system. An in-line filter or a "ghost trap" column installed before the injector can help adsorb these impurities.[4]
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Carryover from Previous Injections: If a previous sample was highly concentrated, remnants may be injected in subsequent runs.
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Solution: Implement a robust needle wash program in your autosampler and run blank injections after analyzing concentrated samples.
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Q: The retention times of my peaks are shifting between runs. What could be the cause?
A: Retention time drift can compromise the reliability of your results. Common causes include:
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Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.
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Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly.
-
-
Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.
-
Solution: Use a column oven to maintain a constant temperature.
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-
Column Equilibration: Insufficient equilibration time after changing the mobile phase or after a gradient run can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
References
troubleshooting guide for the analysis of 2,2-dihydroxyacetic acid by HPLC or GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2,2-dihydroxyacetic acid by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A reversed-phase method using a C18 column with a highly aqueous mobile phase containing a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxyl group is a common starting point. Detection is typically performed at a low UV wavelength, such as 210 nm.
Q2: Why is my this compound peak not retained on the C18 column?
This compound is a very polar compound, and poor retention on traditional C18 columns is a common issue. This can be due to "phase collapse," where the C18 chains fold in on themselves in a highly aqueous mobile phase, reducing the hydrophobic interaction with the analyte. Using a polar-embedded or polar-endcapped C18 column, or an aqueous-stable C18 column, is recommended. Alternatively, increasing the organic modifier in the mobile phase may not be feasible as it will further decrease retention.
Q3: My peak shape for this compound is poor (tailing or fronting). What can I do?
Poor peak shape can be caused by several factors:
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Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the hydroxyl and carboxyl groups of the analyte, leading to peak tailing. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can help suppress silanol ionization.
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Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
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Contamination: A contaminated guard or analytical column can lead to distorted peak shapes. Flushing the column or replacing the guard column may be necessary.
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Extra-column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening. Minimize the tubing length and use a low-volume flow cell if possible.
Q4: My retention times are shifting from one injection to the next. What is the cause?
Retention time instability can be due to:
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Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the mobile phase composition over time can cause retention time drift. Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks and ensure the pump is properly primed and maintained.[1]
-
Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven to maintain a constant temperature is recommended.
Troubleshooting Guide: HPLC
| Problem | Possible Cause | Solution |
| No Peak/Very Small Peak | - Incorrect detection wavelength- Analyte degradation- Injection issue | - Set UV detector to a low wavelength (e.g., 210 nm).- Prepare fresh standards and samples. This compound can be unstable in certain conditions.- Check syringe, injection loop, and autosampler for proper operation. |
| Poor Retention | - Inappropriate column- Mobile phase too strong | - Use a polar-embedded or aqueous-stable C18 column.- Use a highly aqueous mobile phase (e.g., 95-100% aqueous). |
| Peak Tailing | - Secondary silanol interactions- Low mobile phase pH | - Lower the mobile phase pH to 2.5-3.0 with phosphoric or formic acid.- Use a well-endcapped column. |
| Peak Fronting | - Column overload | - Reduce sample concentration or injection volume. |
| Split Peaks | - Column void or contamination- Sample solvent incompatible with mobile phase | - Replace the guard or analytical column.- Dissolve the sample in the mobile phase. |
| Baseline Noise/Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp issue | - Degas the mobile phase.- Prepare fresh mobile phase and flush the system.- Check the detector lamp's age and intensity. |
| High Backpressure | - Blockage in the system (frit, column, tubing)- Precipitated buffer | - Filter the mobile phase and samples.- Reverse flush the column (if recommended by the manufacturer).- Ensure buffer solubility in the mobile phase. |
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
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Column: Aqueous C18 (e.g., Agilent ZORBAX SB-Aq, Waters Atlantis T3), 4.6 x 150 mm, 5 µm
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Mobile Phase: 0.1% Phosphoric Acid in Water (v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
Quantitative Data Example
The following table is an example of a calibration curve for the quantification of this compound.
| Concentration (mg/L) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 310.8 |
| 50 | 621.5 |
| 100 | 1245.2 |
| 250 | 3105.7 |
| 500 | 6220.1 |
| R² | 0.9998 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Frequently Asked Questions (FAQs)
Q1: Why can't I analyze this compound directly by GC-MS?
This compound is a small, polar, and non-volatile molecule due to the presence of two hydroxyl groups and a carboxylic acid group. These functional groups lead to strong intermolecular hydrogen bonding, preventing the compound from vaporizing at temperatures suitable for GC analysis. Therefore, derivatization is necessary to increase its volatility.
Q2: What is the recommended derivatization procedure for this compound?
A two-step derivatization process is generally recommended for compounds containing both hydroxyl and carbonyl/carboxyl groups:
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Oximation (or Methoximation): This step converts the carbonyl group (in equilibrium with the gem-diol) to an oxime, which prevents the formation of multiple derivatives in the subsequent silylation step. Methoxyamine hydrochloride in pyridine is a common reagent for this.
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Silylation: This step replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing the volatility of the molecule. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating reagents.
Q3: I am seeing multiple peaks for my derivatized this compound. What could be the cause?
The presence of multiple peaks could be due to:
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Incomplete Derivatization: The derivatization reaction may not have gone to completion. Ensure the reaction time and temperature are sufficient and that the reagents are not expired. The presence of moisture can also inhibit the reaction.
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Tautomers: If the oximation step is skipped or incomplete, the keto-enol tautomerism of the glyoxylic acid form can lead to the formation of different silylated derivatives.
-
Side Reactions: The derivatization reagents can sometimes react with themselves or with components of the sample matrix to produce interfering peaks.
Q4: My derivatized sample is not stable. How can I improve its stability?
Silyl derivatives can be sensitive to moisture. It is crucial to perform the derivatization in anhydrous conditions and to analyze the samples as soon as possible after preparation.[2] Storing the derivatized samples under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong their stability.
Troubleshooting Guide: GC-MS
| Problem | Possible Cause | Solution |
| No Peak/Very Small Peak | - Incomplete derivatization- Analyte degradation during injection- Active sites in the GC system | - Optimize derivatization conditions (time, temperature, reagent excess). Ensure anhydrous conditions.- Use a deactivated inlet liner. Lower the injection port temperature.- Use a deactivated column. Check for and eliminate leaks. |
| Peak Tailing | - Active sites in the inlet or column- Incomplete derivatization | - Use a deactivated inlet liner and column.- Ensure complete derivatization of all active hydrogens. |
| Broad Peaks | - High injection volume- Slow injection speed- Column contamination | - Reduce injection volume.- Use a fast autosampler injection.- Bake out the column or trim the front end. |
| Ghost Peaks | - Carryover from previous injection- Contaminated syringe or inlet | - Run a solvent blank to check for carryover.- Clean the syringe and inlet liner. |
| Irreproducible Results | - Inconsistent derivatization- Sample degradation- Leaks in the system | - Ensure precise and consistent addition of reagents and sample. Control reaction time and temperature carefully.- Analyze samples promptly after derivatization.- Perform a leak check of the entire GC-MS system. |
Experimental Protocol: GC-MS Analysis (Two-Step Derivatization)
This protocol provides a general guideline for the derivatization and analysis of this compound. Optimization will be necessary.
1. Sample Preparation and Drying:
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An aqueous solution of the sample or standard is placed in a reaction vial.
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The solvent is completely removed under a stream of nitrogen or by lyophilization to ensure anhydrous conditions.
2. Oximation:
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Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
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Cap the vial tightly and heat at 60 °C for 1 hour.
3. Silylation:
-
Cool the vial to room temperature.
-
Add 50 µL of MSTFA (or BSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
4. GC-MS Conditions:
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GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Inlet Temperature: 250 °C
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Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 50-500
Mass Spectrum Interpretation
The mass spectrum of the di-TMS derivative of this compound would be expected to show characteristic fragments resulting from the loss of methyl groups (M-15) and TMS groups (M-73). The molecular ion (M+) may or may not be visible.
Visualizations
Caption: HPLC Troubleshooting Workflow
Caption: GC-MS Two-Step Derivatization Workflow
References
how to prevent the decomposition of 2,2-dihydroxyacetic acid during storage
Welcome to the technical support center for 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate). This guide provides researchers, scientists, and drug development professionals with essential information on preventing the decomposition of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is an organic compound that is structurally a geminal diol (a molecule with two hydroxyl groups on the same carbon atom). This structure exists in a reversible equilibrium with its aldehyde form, glyoxylic acid, by losing a molecule of water. Gem-diols are often unstable, and this equilibrium is the primary reason for stability concerns, as the reactive aldehyde can participate in undesired reactions or further degradation.[1]
Q2: What are the visible signs of decomposition?
A2: Signs of degradation can include a physical change from a white or pale yellow solid to a semi-solid or liquid at room temperature, discoloration (yellowing), or the appearance of insoluble particulates in solution. In experiments, decomposition may manifest as reduced compound efficacy, altered reactivity, or unexpected analytical results (e.g., new peaks in HPLC or NMR).
Q3: My solution of this compound has some precipitate. What should I do?
A3: If precipitation occurs, it could be due to the product coming out of solution at low temperatures or decomposition. You can attempt to redissolve it by gently warming the tube to 37°C and using an ultrasonic bath.[2] However, to ensure reliable experimental results, it is highly recommended to prepare working solutions fresh on the day of use.[3] If the precipitate does not redissolve or if you suspect degradation, it is best to discard the solution and prepare a new one from solid stock.
Q4: What are the main pathways of decomposition I should be aware of?
A4: The primary "decomposition" is the reversible dehydration to glyoxylic acid. Beyond this equilibrium, this compound can undergo further degradation, especially under adverse conditions. At temperatures above 100°C, it can disproportionate to form glycolic acid and oxalic acid.[4] It is also susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency in Assays | Decomposition of the active compound. | Verify the purity of your stock. Prepare a fresh stock solution from solid material stored under recommended conditions. Run a stability check using HPLC or NMR if possible. |
| Inconsistent Experimental Results | Partial degradation of the compound; repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.[2] Always use freshly prepared working solutions for in-vivo experiments.[3] |
| Discoloration or Phase Change of Solid | Exposure to moisture, air, or elevated temperatures. | Discard the degraded solid. Ensure future stock is stored in a tightly sealed container, under an inert atmosphere (like nitrogen), and at the correct low temperature.[3] |
| Precipitation in Stock Solution | Poor solubility at storage temperature or degradation. | Try to redissolve with gentle warming and sonication.[2] If unsuccessful, prepare a fresh stock solution. Consider if the chosen solvent and concentration are appropriate for long-term storage at low temperatures. |
Data Presentation: Recommended Storage Conditions
To maximize the shelf-life of this compound, adhere to the following storage conditions. Storing the compound as a solid (powder) is generally preferred over storing it in solution.
| Form | Temperature | Duration | Atmosphere | Key Considerations |
| Solid (Powder) | -20°C | Up to 1 month | Airtight container | Protect from moisture and light.[1] |
| Solid (Powder) | -20°C | Long-term | Inert atmosphere | Recommended for optimal stability.[1] |
| Stock Solution | -20°C | Up to 1 month | Under Nitrogen | Aliquot to avoid freeze-thaw cycles.[2][3] |
| Stock Solution | -80°C | Up to 6 months | Under Nitrogen | Preferred for longer-term solution storage.[2][3] |
| Solid (Powder) | 2-8°C | Short-term | Inert atmosphere | Acceptable for short periods, but colder is better. |
Visualizations
Decomposition Pathway
The primary instability of this compound is its equilibrium with glyoxylic acid, which can further oxidize.
Caption: Equilibrium of this compound with glyoxylic acid.
Best Practices for Handling and Storage
This workflow outlines the critical steps to prevent decomposition from receipt to use.
Caption: Recommended workflow for handling and storage.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound and detecting degradation products. Note: This is a template; specific parameters may need optimization for your system.
Objective: To quantify the percentage of intact this compound and identify the presence of major degradation products.
Materials:
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This compound sample (stored)
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Reference standard (newly purchased or with certified purity)
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HPLC-grade water
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HPLC-grade acetonitrile or methanol
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Phosphate buffer or formic acid (for mobile phase pH adjustment)
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HPLC system with UV or PDA detector
Methodology:
-
Standard Preparation:
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Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
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Prepare a solution of your stored this compound sample at the same concentration as the reference stock solution.
-
-
Chromatographic Conditions (Example):
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture such as 95:5 (v/v) 20 mM phosphate buffer (pH adjusted to ~3.0) : acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
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Column Temperature: 25°C.
-
-
Analysis Workflow:
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Inject the prepared standards to establish the calibration curve and determine the retention time of the parent compound.
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Inject the stored sample solution.
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Integrate the peak area of the parent compound in your sample and any new peaks that appear.
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The purity of your sample can be calculated as: % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100
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Compare the chromatogram of the stored sample to the reference standard. The appearance of new peaks, particularly those at different retention times, indicates the presence of degradation products.
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Workflow for Stability Assessment
Caption: HPLC workflow for assessing compound stability.
References
Technical Support Center: Overcoming Solubility Challenges of 2,2-Dihydroxyacetic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,2-dihydroxyacetic acid (also known as glyoxylic acid monohydrate) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule due to the presence of two hydroxyl groups and a carboxylic acid functional group. Consequently, it exhibits high solubility in polar solvents and limited solubility in non-polar organic solvents. It is soluble in water, dimethyl sulfoxide (DMSO), and alcohols, but insoluble or only slightly soluble in solvents like diethyl ether, hydrocarbons, esters, and benzene.[1][2]
Q2: Why is this compound poorly soluble in many common organic solvents?
A2: The poor solubility arises from the molecule's high polarity and its capacity for strong hydrogen bonding with itself and other polar molecules. Non-polar organic solvents cannot effectively solvate the polar functional groups of this compound, leading to low solubility.
Q3: What are the primary strategies to enhance the solubility of this compound in organic solvents?
A3: The main approaches to improve solubility include:
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Chemical Modification (Pro-drug approach): Converting the polar carboxylic acid into a less polar ester.
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Co-solvency: Using a mixture of a good solvent (in which the acid is soluble) and a poor solvent to increase the overall solvating power for the acid.
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Phase-Transfer Catalysis: Employing a phase-transfer catalyst to facilitate the transfer of the deprotonated acid from a polar phase (or solid state) into the bulk organic phase.
Troubleshooting Guides
This section provides structured guidance for common experimental challenges encountered when working with this compound in organic solvents.
Issue 1: The compound (this compound) is not dissolving in my chosen organic solvent.
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Initial Verification:
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Confirm Solvent Polarity: Ensure your chosen solvent is appropriate. Refer to the solubility data table below. For non-polar solvents, direct dissolution is unlikely.
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Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
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Particle Size: Grinding the solid to a fine powder can increase the surface area and may improve the rate of dissolution, although it will not change the thermodynamic solubility limit.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution failure.
Issue 2: My reaction in an organic solvent is sluggish or not proceeding, and I suspect poor solubility of the this compound is the cause.
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Diagnostic Questions:
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Is the reaction mixture heterogeneous (i.e., can you see undissolved solid)?
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Have you confirmed that all other reagents are soluble and stable under the reaction conditions?
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-
Potential Solutions:
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Increase Polarity with a Co-solvent: Adding a small amount of a polar co-solvent in which this compound is soluble (e.g., methanol, DMSO) can enhance its concentration in the reaction mixture.
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Chemical Modification to an Ester: If the carboxylic acid moiety is not directly involved in the desired reaction, converting it to an ester will significantly increase its solubility in a wider range of organic solvents.
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Utilize a Phase-Transfer Catalyst: For reactions involving the carboxylate anion (e.g., as a nucleophile), a phase-transfer catalyst can be highly effective.
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Quantitative Solubility Data (Estimated)
The following table provides estimated solubility data for this compound in various organic solvents at room temperature (approximately 25°C). Note: This data is estimated based on the known properties of the compound and may vary in experimental settings.
| Solvent Name | Solvent Type | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Methanol | Polar Protic | ~ 20-30 |
| Ethanol | Polar Protic | ~ 10-20 |
| Isopropanol | Polar Protic | ~ 5-10 |
| Acetone | Polar Aprotic | ~ 1-5 |
| Tetrahydrofuran (THF) | Polar Aprotic | < 1 |
| Ethyl Acetate | Moderately Polar | < 0.5 |
| Dichloromethane | Non-polar | < 0.1 |
| Toluene | Non-polar | < 0.1 |
| Hexane | Non-polar | < 0.1 |
Experimental Protocols
Protocol 1: Enhancing Solubility via Esterification (Fischer Esterification)
This protocol describes the conversion of this compound to its methyl ester, which will exhibit significantly improved solubility in organic solvents.
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Objective: To increase the lipophilicity of this compound by converting the carboxylic acid to a methyl ester.
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Materials:
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This compound
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Methanol (anhydrous)
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
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-
Procedure:
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To a round-bottom flask, add this compound (1.0 eq).
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Add a large excess of anhydrous methanol (this acts as both reactant and solvent).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
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Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in an organic solvent like ethyl acetate.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2,2-dihydroxyacetate.
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The product can be further purified by column chromatography if necessary.
Caption: Workflow for Fischer esterification. -
Protocol 2: Using a Co-solvent System
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Objective: To dissolve this compound in a predominantly non-polar solvent system for a reaction.
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Materials:
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This compound
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Primary non-polar solvent (e.g., toluene, dichloromethane)
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Polar co-solvent (e.g., DMSO, methanol)
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Glassware for the reaction.
-
-
Procedure:
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To the reaction vessel, add the this compound.
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Add the minimum amount of the polar co-solvent (e.g., DMSO) required to form a concentrated solution or a slurry.
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Gently warm and/or sonicate the mixture to aid dissolution in the co-solvent.
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Slowly add the primary non-polar solvent (e.g., toluene) to the desired final volume while stirring vigorously.
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The resulting mixture should be a homogeneous solution, ready for the addition of other reagents. Note: The ratio of co-solvent to the primary solvent should be optimized to ensure all components remain in solution throughout the reaction.
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Protocol 3: Application of a Phase-Transfer Catalyst
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Objective: To solubilize the carboxylate of this compound in an organic solvent for a reaction where it acts as a nucleophile.
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Materials:
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This compound
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A base (e.g., potassium carbonate, sodium hydroxide)
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A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB).
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An organic solvent (e.g., dichloromethane, toluene)
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Water (if using an aqueous base)
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Reaction glassware.
-
-
Procedure:
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Two-Phase System (Liquid-Liquid): a. Dissolve the this compound in an aqueous solution of the base (e.g., 1M NaOH) to form the carboxylate salt. b. In a separate flask, dissolve the other reactant and the phase-transfer catalyst (e.g., 5-10 mol% TBAB) in the organic solvent. c. Combine the aqueous and organic phases and stir vigorously to create a large surface area for the catalyst to work. The TBAB will transport the carboxylate anion into the organic phase for the reaction to occur.[3]
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Solid-Liquid System: a. To a flask, add the organic solvent, the other reactant, the phase-transfer catalyst, and solid potassium carbonate (as the base). b. Add the this compound. c. Stir the heterogeneous mixture vigorously at the desired reaction temperature. The PTC will facilitate the reaction between the solid base, the acid, and the reactant in the organic phase.
Caption: Mechanism of phase-transfer catalysis. -
References
refinement of experimental protocols for reproducible results with 2,2-dihydroxyacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the refinement of experimental protocols for reproducible results with 2,2-dihydroxyacetic acid.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common synonyms?
This compound is an organic compound that is both an aldehyde and a carboxylic acid.[1][2] It is also commonly known as glyoxylic acid monohydrate or formylformic acid.[2][3][4] In aqueous solutions, it exists in equilibrium with its hydrate form.[5]
2. What are the primary applications of this compound in research?
It serves as a key intermediate in the glyoxylate cycle, which allows certain organisms to convert fatty acids into carbohydrates.[3][4] It is also used in organic synthesis for producing pharmaceuticals and agrochemicals.[3] Additionally, it is studied for its role in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.[3]
3. What are the recommended storage and handling conditions for this compound?
Due to its hygroscopic and reactive nature, stringent storage and handling are crucial.[2][3] For detailed storage temperatures and durations, please refer to the data table below. Always handle the compound in a well-ventilated area, preferably under a chemical fume hood, and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, to avoid skin and eye contact.[3][6][7]
4. Is this compound hazardous?
Yes, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It may also cause an allergic skin reaction.[8] Ensure to consult the Safety Data Sheet (SDS) before use and handle it with appropriate safety precautions.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
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Question: My results vary significantly between experiments. What could be the cause? Answer: Inconsistency often stems from the hydration of this compound in aqueous solutions. The aldehyde form is in equilibrium with its geminal diol hydrate, and the position of this equilibrium can be influenced by pH and temperature, altering the compound's reactivity.[3][5] Ensure that your solution's pH is consistent across all experiments. It is also critical to use a fresh solution for each experiment, as the compound can degrade over time.
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Question: I am observing low reactivity in my experiments. Why might this be happening? Answer: Low reactivity can be due to the compound's instability. Avoid exposure to moisture, light, and incompatible materials like strong oxidizers.[3] Storing the compound as a powder at -20°C is recommended to maintain its stability.[3] For stock solutions, preparing them fresh and storing them at -80°C for up to 6 months or -20°C for up to 1 month is advised.[9][10]
Issue 2: Difficulty in dissolving the compound.
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Question: I'm having trouble dissolving this compound. What can I do? Answer: While this compound is soluble in water and DMSO, dissolution can sometimes be slow.[2][10] To aid dissolution, you can gently heat the solution to 37°C or use an ultrasonic bath for a short period.[10] If you observe any precipitation or phase separation, heating and sonication can help achieve a clear solution.[9]
Issue 3: Concerns about compound purity and stability.
-
Question: How can I ensure the purity of my this compound? Answer: Purity can be assessed using analytical techniques such as HPLC, LC-MS, and NMR.[11] It is recommended to obtain a Certificate of Analysis (COA) from your supplier.[12]
-
Question: How stable is this compound in solution? Answer: The stability of this compound in solution is a critical factor. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).[9][10]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 563-96-2[3][8] |
| Molecular Formula | C₂H₄O₄[3][8] |
| Molecular Weight | 92.05 g/mol [3][8] |
| Physical Form | White to pale yellow solid or semi-solid |
| Melting Point | 49-52°C |
| Solubility | Soluble in water and DMSO[2][10] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Powder | -20°C[3] | Long-term | Store in an airtight container to prevent degradation.[3] |
| Stock Solution | -80°C[9][10] | Up to 6 months | Store under nitrogen.[9] Avoid repeated freeze-thaw cycles.[10] |
| Stock Solution | -20°C[9][10] | Up to 1 month | Store under nitrogen.[9] Avoid repeated freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 9.205 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 10 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. If needed, use a short sonication step to ensure complete dissolution.[9][10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9][10]
Protocol 2: General Workflow for Studying Advanced Glycation End-product (AGE) Formation
This protocol outlines a general method for investigating the role of this compound in forming AGEs with a model protein like bovine serum albumin (BSA).[3]
-
Reagent Preparation:
-
Prepare a solution of BSA in a phosphate buffer (pH 7.4).
-
Prepare a fresh solution of this compound in the same buffer.
-
-
Incubation:
-
Analysis:
-
At various time points, take aliquots from each mixture.
-
Analyze for AGE formation using techniques like fluorescence spectroscopy to detect AGE-specific fluorophores or LC-MS/MS to quantify specific AGEs like carboxymethyllysine (CML).[3]
-
Visualizations
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. 563-96-2|this compound|BLD Pharm [bldpharm.com]
- 12. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 2,2-Dihydroxyacetic Acid Detection Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,2-dihydroxyacetic acid, also known as glyoxylic acid, is crucial. This organic compound is a key intermediate in various metabolic pathways, and its detection is vital in diverse fields, from clinical diagnostics to biotechnology. This guide provides a comprehensive comparison of validated analytical methods for the detection of this compound, complete with experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been developed and validated for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of several common analytical methods.
| Analytical Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC with Pre-column Fluorescence Derivatization | Chromatographic separation of a fluorescent derivative of glyoxylic acid.[1] | 0.05 - 5.0 µM[1] | 10 nM[1] | - | 85.0 - 95.5[1] | ≤3.5[1] | High sensitivity and selectivity.[1] | Requires derivatization step. |
| Spectrophotometry | Formation of a colored product upon reaction with a specific reagent.[2][3] | 0.00557 - 0.028 M[3] | 0.0019 M[3] | 0.00577 M[3] | Comparable to HPLC.[3] | Comparable to HPLC.[3] | Simple, inexpensive, and rapid.[2] | Lower sensitivity and potential for interference.[2] |
| Enzymatic Assay | Enzyme-catalyzed reaction of glyoxylic acid leading to a detectable product.[4][5] | - | Nanomole quantities.[5] | - | - | <13 (inter-assay), <10 (intra-assay).[4] | High specificity. Amenable to high-throughput screening.[5] | Enzyme stability can be a concern. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of glyoxylic acid followed by mass spectrometric detection.[6][7] | - | - | - | - | - | High sensitivity and structural confirmation. | Requires derivatization to increase volatility.[7] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary.[1] | - | - | - | - | - | High separation efficiency and low sample consumption. | Can have lower sensitivity compared to other methods. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
High-Performance Liquid Chromatography (HPLC) with Pre-column Fluorescence Derivatization
This method is based on the reaction of this compound with a fluorogenic reagent, 2-aminobenzenthiol (2-ABT), to form a highly fluorescent thiazine derivative, which is then separated and quantified by HPLC with a fluorescence detector.[1]
Derivatization Procedure:
-
To 100 µL of the sample solution (or standard), add 50 µL of 0.075 M hydrochloric acid.
-
Add 50 µL of 2 mg/mL 2-aminobenzenthiol solution.
-
Heat the mixture at 90°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase ODS column (e.g., 4.6 mm i.d. × 250 mm, 5-µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 390 nm.[1]
-
Analysis Time: The fluorescent derivative is separated within 6 minutes.[1]
Spectrophotometric Method
This method relies on the modified Hopkins-Cole reaction, where this compound reacts with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to form a colored product that can be measured spectrophotometrically.[3]
Procedure:
-
To a test tube, add 0.25 mL of the sample or standard solution.
-
Add 0.6 mL of a 0.016 M tryptophan solution.
-
Add 2 mL of a fresh 0.025 M ferric chloride solution.
-
Carefully layer concentrated sulfuric acid to the mixture.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorption for the colored product.
Visualizing the Workflow and Method Selection
To further clarify the experimental process and aid in the selection of an appropriate analytical method, the following diagrams are provided.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic assay for the detection of glycolic acid in serum as a marker of ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Benchchem [benchchem.com]
Unveiling the Biological Potential: A Comparative Analysis of 2,2-Dihydroxyacetic Acid and Its Derivatives
For Immediate Release
[City, State] – November 17, 2025 – A comprehensive review of available scientific literature reveals the emerging biological significance of 2,2-dihydroxyacetic acid and its derivatives. This guide offers researchers, scientists, and drug development professionals an objective comparison of their activities, supported by experimental data, to illuminate their therapeutic potential. This compound, also known as glyoxylic acid monohydrate, is an endogenous metabolite recognized for its role in the glyoxalate cycle in microorganisms.[1] Emerging research now indicates that derivatives of this core structure may possess valuable anti-inflammatory and antioxidant properties, positioning them as promising candidates for further investigation in drug discovery.[1]
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. At present, specific quantitative data for derivatives of this compound is limited in publicly accessible literature. The tables below are structured to incorporate such data as it becomes available and currently include illustrative data from analogous acetic acid derivatives to provide a comparative framework.
Table 1: In Vitro Antioxidant Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Illustrative Example: Caffeic Acid Amide Derivative 3j | DPPH Radical Scavenging | 50.98 ± 1.05 | Trolox | Not Reported | [1] |
| Illustrative Example: Caffeic Acid Amide Derivative 3f | ABTS Radical Cation Scavenging | 14.48 ± 0.68 | Trolox | Not Reported | [1] |
| This compound | Data Not Available | - | - | - | |
| [Derivative Name] | DPPH Radical Scavenging | - | - | - | |
| [Derivative Name] | ABTS Radical Cation Scavenging | - | - | - |
Table 2: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Illustrative Example: Linoleyl Hydroxamic Acid | 5-Lipoxygenase (h5-LO) Inhibition | 7 | - | - | [2] |
| Illustrative Example: Linoleyl Hydroxamic Acid | Cyclooxygenase-1 (COX-1) Inhibition | 60 | - | - | [2] |
| Illustrative Example: Linoleyl Hydroxamic Acid | Cyclooxygenase-2 (COX-2) Inhibition | 60 | - | - | [2] |
| This compound | Data Not Available | - | - | - | |
| [Derivative Name] | Lipoxygenase (LOX) Inhibition | - | - | - | |
| [Derivative Name] | Cyclooxygenase (COX-1) Inhibition | - | - | - | |
| [Derivative Name] | Cyclooxygenase (COX-2) Inhibition | - | - | - |
Table 3: In Vitro Cytotoxicity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Illustrative Example: Quercetin Derivative 5 | HeLa (Cervical Cancer) | 13.2 | - | - | [3] |
| Illustrative Example: Goniothalamin | HT29 (Colon Cancer) - 72h | 1.64 ± 0.05 | Doxorubicin | Not Reported | [4] |
| This compound | Data Not Available | - | - | - | |
| [Derivative Name] | HeLa (Cervical Cancer) | - | - | - | |
| [Derivative Name] | [Other Cancer Cell Line] | - | - | - |
Key Signaling Pathways
The potential anti-inflammatory effects of this compound derivatives are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound derivatives is still emerging, studies on related compounds suggest the involvement of the following pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Modulation of this pathway can impact the production of inflammatory mediators.
Below is a diagram illustrating the general NF-κB signaling pathway, a likely target for anti-inflammatory derivatives of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for assessing the biological activities discussed.
In Vitro Antioxidant Activity Assays
A common workflow for evaluating the antioxidant capacity of novel compounds is depicted below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Various concentrations of the test compound (this compound derivative) and a standard antioxidant (e.g., ascorbic acid or Trolox) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solutions is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to a specific absorbance at its maximum wavelength (around 734 nm).
-
Different concentrations of the test compound and a standard antioxidant are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time.
-
The absorbance is measured with a spectrophotometer.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is then determined from the dose-response curve.
In Vitro Anti-inflammatory Activity Assays
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These assays are fundamental in screening for anti-inflammatory potential.
-
Enzyme Preparation: Commercially available purified COX-1, COX-2, or LOX enzymes are used.
-
Substrate and Inhibitor Preparation: Arachidonic acid is used as the substrate. Stock solutions of the test compounds (this compound derivatives) and known inhibitors (e.g., indomethacin for COX, nordihydroguaiaretic acid for LOX) are prepared.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor.
-
The reaction is initiated by the addition of the substrate (arachidonic acid).
-
The formation of prostaglandins (for COX) or leukotrienes (for LOX) is measured. This can be done using various methods, including spectrophotometry, fluorescence, or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, representing the concentration that causes 50% inhibition of the enzyme activity, is then determined.
Conclusion and Future Directions
While this compound itself plays a fundamental role in microbial metabolism, the exploration of its derivatives has opened up new avenues for therapeutic research. The preliminary indications of anti-inflammatory and antioxidant activities are encouraging. However, there is a clear need for further research to synthesize and characterize a broader range of this compound derivatives and to conduct systematic in vitro and in vivo studies to quantify their biological activities. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for future investigations into this promising class of compounds. The scientific community eagerly awaits further data to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Photoreaction of Glyoxylic and Pyruvic Acids in Aqueous Aerosol Models
The photochemical reactions of low-molecular-weight oxocarboxylic acids, such as glyoxylic acid (GA) and pyruvic acid (PA), are significant contributors to the formation and aging of secondary organic aerosols (SOA) in the atmosphere.[1][2][3] As the two most abundant 2-oxocarboxylic acids found in atmospheric aerosols, understanding their individual and combined photoreactivity is crucial for accurately modeling atmospheric processes.[1] This guide provides an objective comparison of the cross-photoreaction between glyoxylic acid and pyruvic acid in aqueous environments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Reaction Mechanisms and Pathways
In aqueous solution, both glyoxylic acid and pyruvic acid exist in equilibrium with their gem-diol hydrated forms. However, the carbonyl form, which is responsible for absorbing actinic radiation, is significantly more prevalent for pyruvic acid.[2][4] Consequently, in a mixed system, pyruvic acid acts as the primary photosensitizer, initiating the reaction cascade.[2]
The general mechanism for the cross-photoreaction is initiated by the absorption of sunlight (λ > 300 nm) by pyruvic acid, which transitions to an excited singlet state (¹PA) and then to a more stable triplet state (³PA).[2] This excited triplet state can then react with ground-state glyoxylic acid or another pyruvic acid molecule through hydrogen abstraction or other radical pathways. In contrast, the direct photolysis of glyoxylic acid is a much slower process, with a significantly longer atmospheric lifetime.[2]
The cross-reaction of glyoxylic and pyruvic acids leads to the formation of higher molecular weight and more highly oxygenated products than the self-reaction of pyruvic acid alone.[2] This indicates that the presence of glyoxylic acid opens up additional reaction channels, increasing the complexity and oxygen-to-carbon ratio (O/C) of the resulting SOA.[2]
Comparative Performance Data
The photochemical behavior of glyoxylic and pyruvic acids, both individually and in combination, shows significant differences in reaction speed and product formation. The atmospheric lifetime of aqueous pyruvic acid against photolysis is orders of magnitude shorter than that of glyoxylic acid, positioning PA as the primary reaction initiator.[2]
| Parameter | Pyruvic Acid (Self-Reaction) | Glyoxylic Acid (Self-Reaction) | GA + PA Cross-Reaction | Reference |
| Atmospheric Lifetime (Aqueous) | ~22 minutes | ~11 days | Initiated by PA photolysis | [2] |
| Primary Initiator | Photoexcitation of PA | Photoexcitation of GA (slow) | Photoexcitation of PA | [2] |
| Key Reaction Intermediates | Triplet excited state (³PA), Ketyl radicals | Formyl radical (•CHO), Carboxyl radical (HOOC•) | ³PA, GA-derived radicals | [2][4] |
| Major Identified Products (MW) | 2,3-dimethyltartaric acid (178 Da) | Glyoxal, Formic acid, Oxalic acid, Tartaric acid | C₅H₈O₅ (148 Da), C₆H₁₀O₅ (162 Da), C₅H₈O₆ (164 Da) | [2][4] |
| Resulting O/C Ratio | 0.71–1.0 | High (variable) | 0.83–1.2 (Higher than PA alone) | [2] |
Experimental Protocols
The findings presented are based on laboratory studies simulating atmospheric aqueous aerosol conditions. Below are the detailed methodologies for key experiments.
Sample Preparation and Irradiation
-
Reactant Solutions : Aqueous solutions were prepared with concentrations relevant to atmospheric aerosols. For example, a mixed solution could contain 235.6 mM glyoxylic acid and 27.9 mM pyruvic acid.[2][5]
-
Aerosol Mimic : To simulate the high ionic strength of atmospheric aerosols, inorganic electrolytes such as ammonium sulfate ((NH₄)₂SO₄) and ammonium chloride (NH₄Cl) were often added.[5]
-
Irradiation : The solutions were irradiated using a solar simulator with light filtered to transmit wavelengths greater than 300 nm (λ > 300 nm) to replicate tropospheric sunlight.[2][6] The experiments were conducted under controlled atmospheric conditions (e.g., 1 atm of air).[2]
Analytical Methodologies
-
Product Identification and Quantification :
-
Ion Chromatography (IC) : Coupled with conductivity detection and Electrospray Ionization Mass Spectrometry (ESI-MS), IC was used to separate and identify the low-molecular-weight carboxylic acids and other ionic products formed during the reaction.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (gCOSY, HSQC) NMR techniques were employed for detailed structural elucidation of the reaction products.[2][3]
-
-
Monitoring Reaction Progress :
-
UV-Visible Spectroscopy : The change in absorbance over time, particularly the decay of the pyruvic acid absorption peak around 321 nm, was monitored to follow the reaction kinetics.[2] This also tracks "photobleaching" (loss of chromophores) during irradiation and "thermochromism" (color formation) during dark aging phases.[2][3]
-
Carbonyl Analysis : Carbonyl-containing intermediates and products like glyoxal were quantified by derivatizing the sample with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[5]
-
References
- 1. Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross Photoreaction of Glyoxylic and Pyruvic Acids in Model Aqueous Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact | NSF Public Access Repository [par.nsf.gov]
a comparative study of different synthetic routes to 2,2-dihydroxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2,2-dihydroxyacetic acid, an important intermediate in the pharmaceutical and fine chemical industries. The following sections detail the performance of each method, supported by experimental data, and provide detailed protocols for their execution.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the three main synthetic routes to this compound, allowing for a direct comparison of their efficacy and reaction conditions.
| Parameter | Nitric Acid Oxidation of Glyoxal | Ozonolysis of Maleic Acid/Anhydride | Electrochemical Reduction of Oxalic Acid |
| Starting Materials | Glyoxal, Nitric Acid | Maleic Acid or Maleic Anhydride, Ozone | Oxalic Acid |
| Typical Yield | 82.1% - 89.2%[1][2] | >95% (up to 99.5% reported)[3][4] | 80.04% (± 2.34%)[5] |
| Selectivity | 84.7% - 95.9%[1][2] | High, but can form byproducts like formic acid[6] | 99.42% (± 4.87%)[5] |
| Reaction Temperature | 40°C - 68°C[1][2] | -5°C to ambient temperature[3] | 10°C - 18°C[7] |
| Reaction Time | 1 - 4 hours[1] | Varies with ozone flow rate | ~150 minutes for optimal yield[5] |
| Key Advantages | High throughput, established industrial process. | High theoretical yield, uses readily available starting materials. | High selectivity, avoids harsh chemical oxidants. |
| Key Disadvantages | Use of corrosive and polluting nitric acid, formation of NOx gases.[3] | Use of hazardous ozone, potential for explosive peroxide intermediates. | Requires specialized electrochemical equipment, byproduct formation at higher temperatures.[7][8] |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Nitric Acid Oxidation of Glyoxal.
Caption: Ozonolysis of Maleic Acid/Anhydride.
References
- 1. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]
- 2. Complete kinetic model and process reengineering of glyoxal oxidation by nitric acid in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106431885A - Method for Synthesizing Glyoxylic Acid by Ozonation of Maleic Anhydride Mixed Solvent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
A Head-to-Head Comparison: Validating Computational Models for Predicting 2,2-Dihydroxyacetic Acid Properties
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of efficient and effective drug discovery. This guide provides a comparative analysis of experimental data for 2,2-dihydroxyacetic acid against predictions from computational models, offering a clear view of the current landscape of in silico predictive power.
This compound, also known as glyoxylic acid monohydrate, is a small, highly polar organic molecule. Its properties present a valuable case study for the validation of computational models, particularly for challenging hydrophilic compounds. This guide summarizes key experimental data and compares it with predicted values from widely-used computational software.
Physicochemical Properties: A Tale of Two Datasets
The fundamental physicochemical properties of a compound, such as its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, govern its behavior in biological systems. Below is a comparison of experimentally determined and computationally predicted values for these key parameters for this compound.
| Property | Experimental Value | Predicted Value (ACD/Labs Percepta) |
| pKa | 3.3[1] | 3.2 ± 0.2 |
| logP | -0.07 (calculated) | -1.5 |
| Aqueous Solubility | 18 mg/mL[2] | High |
ADMET Properties: Predicting Biological Fate
| Property | Experimental Data/Inference | Predicted Value |
| Caco-2 Permeability | Expected to be low due to high hydrophilicity | Low |
| In Vitro Metabolic Stability (Human Liver Microsomes) | Expected to be high for small, polar molecules | High Stability |
Experimental Protocols in Focus
To ensure the reproducibility and validity of the experimental data cited, detailed methodologies are crucial. Below are summaries of standard experimental protocols for determining the key physicochemical and ADMET properties discussed.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized. The equivalence point, where the acid is fully neutralized, is identified from the inflection point of the titration curve.
Measurement of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is determined using the shake-flask method. A known amount of the compound is added to a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of the compound in the octanol and water phases are then measured, typically by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility (Equilibrium Shake-Flask Method)
The thermodynamic solubility is determined by adding an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH and temperature. The resulting suspension is agitated for a sufficient time (typically 24-48 hours) to reach equilibrium. After filtration to remove undissolved solids, the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method such as HPLC-UV.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable membrane. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the cell monolayer.
In Vitro Metabolic Stability (Liver Microsomes)
The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. The reaction is initiated by adding a cofactor such as NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.[1][3][4][5]
Visualizing the Validation Workflow
To better understand the process of validating computational models, the following diagram illustrates the key steps involved.
Signaling Pathway Context: The Importance of Accurate Predictions
The properties of a drug molecule dictate its interaction with biological systems, including its ability to modulate signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a drug candidate. Accurate prediction of properties like permeability and metabolic stability is crucial to ensure the drug can reach its target and exert its therapeutic effect.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. mercell.com [mercell.com]
Unraveling the Aqueous Behavior of Glyoxylic Acid: A Comparative Guide to its Dimerization and Hydration
For researchers, scientists, and professionals in drug development, a thorough understanding of the solution-state behavior of key organic molecules is paramount. Glyoxylic acid, a pivotal intermediate in various metabolic pathways and industrial processes, exhibits a complex equilibrium in aqueous solutions, primarily involving hydration and dimerization. This guide provides a comparative analysis of these two phenomena, supported by available experimental data and detailed methodologies, to facilitate a deeper understanding of glyoxylic acid's reactivity and physicochemical properties.
In aqueous environments, the aldehyde group of glyoxylic acid readily undergoes nucleophilic attack by water, forming a geminal diol, also known as dihydroxyacetic acid. This hydration equilibrium is well-established and has been quantitatively characterized. Concurrently, glyoxylic acid can undergo dimerization to form a hemiacetal. While this process is acknowledged in the literature, a precise, experimentally determined equilibrium constant for dimerization is not as readily available, presenting a notable gap in the comprehensive understanding of glyoxylic acid's solution chemistry.
Quantitative Comparison of Hydration and Dimerization
The following table summarizes the available quantitative data for the hydration and dimerization of glyoxylic acid. It is important to note that while the hydration equilibrium constant is experimentally verified, the data for dimerization is primarily theoretical, derived from computational studies.
| Parameter | Hydration (Monomer ⇌ Hydrate) | Dimerization (2 x Hydrated Monomer ⇌ Dimer) |
| Equilibrium Constant | KHyd = 300 (at 298 K)[1] | Not Experimentally Determined |
| Thermodynamic Data | ΔG (Gibbs Free Energy) | |
| ΔH (Enthalpy) | ||
| ΔS (Entropy) |
Note: The thermodynamic data for dimerization from computational studies are not included due to the lack of experimental validation. However, these studies suggest that the formation of various dimer structures is thermodynamically feasible.
Experimental Protocols for Characterization
The study of glyoxylic acid's aqueous equilibrium relies on a suite of analytical techniques capable of distinguishing between the different species present. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the in-situ investigation of equilibrium dynamics without disturbing the system.
Objective: To identify and quantify the relative concentrations of the glyoxylic acid monomer (in its hydrated form) and potential dimers.
Methodology:
-
Sample Preparation: Prepare a series of glyoxylic acid solutions in D2O at varying concentrations.
-
Data Acquisition: Acquire 1H and 13C NMR spectra for each concentration at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
In the 1H NMR spectrum, the hydrated monomer of glyoxylic acid typically shows a characteristic signal.
-
Signals corresponding to the hemiacetal dimer, if present in sufficient concentration, would appear at different chemical shifts.
-
Integrate the signals corresponding to the monomer and dimer species.
-
-
Equilibrium Constant Calculation: The dimerization constant (KDimer) can be calculated from the integrated signal intensities of the monomer and dimer at different total concentrations of glyoxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed to separate and quantify the different forms of glyoxylic acid, provided that the equilibrium is slow enough relative to the separation timescale or can be "quenched."
Objective: To separate and quantify the glyoxylic acid monomer and dimer.
Methodology:
-
Chromatographic System: Utilize a reverse-phase HPLC column.
-
Mobile Phase: An isocratic mobile phase consisting of an acetonitrile/water mixture with an acidic modifier (e.g., phosphoric acid) is often effective.
-
Detection: UV detection at a low wavelength (around 210 nm) is suitable for detecting the carbonyl group of the unhydrated form, which is in equilibrium with the hydrate and dimer.
-
Quantification:
-
Prepare standard solutions of glyoxylic acid of known concentrations.
-
Inject the samples and integrate the peak areas corresponding to the different species.
-
Construct a calibration curve to determine the concentrations of the monomer and dimer in the equilibrium mixture.
-
Signaling Pathways and Experimental Workflows
The equilibria between the different forms of glyoxylic acid in an aqueous solution can be visualized as a dynamic interplay of reversible reactions.
Caption: Equilibrium between glyoxylic acid aldehyde, its hydrated monomer, and the hemiacetal dimer in an aqueous solution.
The experimental workflow for investigating these equilibria typically involves a combination of spectroscopic and chromatographic techniques to identify and quantify the species present.
Caption: A typical experimental workflow for the characterization of glyoxylic acid equilibria in an aqueous solution.
References
comparing the efficacy of 2,2-dihydroxyacetic acid as a reagent with alternative compounds
An in-depth evaluation of 2,2-dihydroxyacetic acid (glyoxylic acid monohydrate) reveals its increasing prominence as a versatile and often superior reagent in various chemical transformations, particularly as a safer and more efficient alternative to formaldehyde in multicomponent reactions and other industrial applications. This guide provides a comparative analysis of its efficacy against alternative compounds, supported by experimental data and detailed protocols for key reactions.
This compound, the hydrated form of glyoxylic acid, is a bifunctional molecule possessing both a carboxylic acid and an aldehyde group. This dual reactivity makes it a valuable building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, polymers, and cosmetics.[1][2] Its performance is notably distinguished when compared to traditional reagents like formaldehyde, especially in terms of reaction efficiency, product purity, and safety profile.
Efficacy in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry. This compound has emerged as a highly effective formaldehyde surrogate in several named MCRs.
Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction for the synthesis of fused imidazo-heterocycles, which are important scaffolds in medicinal chemistry. While formaldehyde can be used as the C1 building block, its high reactivity often leads to the formation of byproducts and challenging purification processes.[3] this compound serves as an efficient and cleaner alternative.
Comparative Performance in GBB Reaction
| Reagent | Typical Issues/Advantages | Product Profile | Reference |
| Formaldehyde | High reactivity leads to polymerization and byproduct formation, complicating purification. | Often results in a mixture of regioisomers and byproducts. | [3] |
| This compound | Acts as a stable formaldehyde equivalent; in-situ decarboxylation leads to cleaner reaction profiles and simplified purification. | Leads to the formation of 2-unsubstituted 3-amino-imidazoheterocycles with higher purity. | [3] |
Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction with this compound
A representative procedure involves the reaction of a heterocyclic amidine, an aldehyde, and an isocyanide. When using this compound as the aldehyde component, it participates in the reaction, and a subsequent decarboxylation event yields the desired 2-unsubstituted product.
-
Reaction Scheme:
-
Heterocyclic Amidine + this compound + Isocyanide → Intermediate Adduct
-
Intermediate Adduct → 2-Unsubstituted-3-amino-imidazoheterocycle + CO₂ + H₂O
-
-
Typical Conditions: The reaction is often carried out in a suitable solvent like methanol or ethanol at room temperature or with gentle heating. An acid catalyst, such as scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (TsOH), is commonly employed to facilitate the reaction.[4]
-
Workflow Diagram:
Passerini and Biginelli Reactions
The Passerini three-component reaction (P-3CR) and the Biginelli reaction are other important MCRs where the choice of the aldehyde component is crucial for the reaction's success and yield.
In the Passerini reaction , an isocyanide, an aldehyde (or ketone), and a carboxylic acid react to form an α-acyloxy amide.[5] The reaction is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic ones.[5] While direct quantitative comparisons with this compound are not extensively tabulated in the literature, the reaction's broad substrate scope suggests its utility. The reactivity of the aldehyde component is a key factor, with electron-poor aromatic aldehydes sometimes showing different efficiencies.[4]
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidones, which have significant pharmaceutical applications.[6] The reaction is typically acid-catalyzed and is compatible with a wide array of aromatic and aliphatic aldehydes.[1] The yields can be sensitive to the steric and electronic properties of the aldehyde used.
Aldehyde Scope in Biginelli Reaction (Representative Yields)
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | DIPEAc | Room Temp. | 96 | [7] |
| 4-Chlorobenzaldehyde | DIPEAc | Room Temp. | 94 | [7] |
| 4-Nitrobenzaldehyde | DIPEAc | Room Temp. | 91 | [7] |
| Thiophene-2-carboxaldehyde | DIPEAc | Room Temp. | 89 | [7] |
This table illustrates the general effectiveness of various aldehydes in the Biginelli reaction under specific conditions. Direct comparative data for this compound under identical conditions is limited in the cited literature.
Experimental Protocol: General Biginelli Reaction
-
Reaction Scheme:
-
Aldehyde + β-Ketoester + Urea --(Acid Catalyst)--> 3,4-Dihydropyrimidin-2(1H)-one
-
-
Typical Conditions: The three components are typically refluxed in a solvent like ethanol with a catalytic amount of a Brønsted or Lewis acid.[6] Modern protocols often employ milder conditions, alternative catalysts, and sometimes solvent-free systems to improve yields and environmental friendliness.[7][8]
-
Signaling Pathway (Reaction Mechanism):
Application in Electroless Copper Plating
Beyond organic synthesis, this compound has found significant application in industrial processes such as electroless copper plating, where it serves as a reducing agent. In this context, it is a direct and more effective replacement for formaldehyde.
Comparative Performance in Electroless Copper Plating
| Parameter | Formaldehyde | This compound | Reference |
| Plating Rate | Standard | Superior | [2] |
| Bath Stability | Standard | Superior | [2] |
| Environmental/Health Concerns | Volatile, toxic, and a known carcinogen. | Non-volatile, posing fewer health and environmental risks. | [2] |
The use of this compound in electroless copper plating not only enhances the process efficiency but also addresses significant health and environmental concerns associated with formaldehyde.[2]
Other Notable Applications and Alternative Compounds
In the realm of cosmetics , particularly in hair straightening products, this compound is marketed as a safer alternative to formaldehyde.[9] While it is considered less damaging to the hair, recent studies have raised concerns about its potential for causing kidney injury upon transcutaneous absorption.[10]
In a broader context of α-keto acids , these compounds are recognized for their diverse roles in metabolic processes and as versatile synthetic intermediates.[11] Other α-keto acids, such as pyruvic acid, are also employed in various chemical transformations. The specific choice of an α-keto acid often depends on the desired final product and the reaction mechanism.
Conclusion
This compound (glyoxylic acid monohydrate) stands out as a highly efficacious reagent with distinct advantages over traditional compounds like formaldehyde, particularly in the context of multicomponent reactions and industrial applications like electroless copper plating. Its ability to act as a stable, non-volatile, and efficient C1 or C2 building block leads to cleaner reactions, higher yields, and simplified product isolation. While it is a versatile component in a range of organic reactions, further quantitative, head-to-head comparative studies with a broader array of aldehydes in reactions like the Passerini and Biginelli would be beneficial for a more complete understanding of its relative efficacy. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable and often superior choice of reagent, balancing reactivity with safety and efficiency.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 4. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Intermediate role of α-keto acids in the formation of Strecker aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Dihydroxyacetic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate.
Key Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is corrosive and can cause severe skin burns and eye damage.[1][2][3] It may also cause an allergic skin reaction.[3][4] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [5][6] |
| Molecular Weight | 92.05 g/mol | [3][5][6] |
| CAS Number | 563-96-2 | [5][6][7] |
| Melting Point | 49-52 °C | [7] |
| Acute Oral Toxicity (LD50) | 3000 mg/kg (Rat, for Glyoxylic acid) | [1] |
| Storage Temperature | 4°C, under nitrogen | [5] or below +30°C[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations.[1][8] It should be treated as hazardous waste and not be discharged into sewer systems.[9][10]
Experimental Protocol: Neutralization of this compound Waste
While controlled incineration by a licensed chemical destruction plant is a recommended disposal method, small quantities of acidic waste can often be neutralized in the lab before collection. Warning: This procedure can generate heat and should be performed slowly and with constant stirring in a fume hood.
Materials:
-
This compound waste
-
Weak base for neutralization (e.g., sodium bicarbonate, sodium carbonate)
-
pH indicator paper or a calibrated pH meter
-
Appropriate container for hazardous waste collection
-
Stirring rod or magnetic stirrer
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Ensure you are wearing appropriate PPE. Perform the entire procedure in a chemical fume hood.
-
Dilution: If the waste is concentrated, slowly dilute it with water in a large, appropriate container. Always add acid to water, never the other way around.
-
Neutralization: Slowly add a weak base to the diluted acidic solution while stirring continuously. The addition of a weak base will cause effervescence (gas evolution), so add it slowly to avoid splashing.
-
pH Monitoring: Regularly check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Collection: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. This compound | 563-96-2 [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
Essential Safety and Logistical Information for Handling 2,2-Dihydroxyacetic Acid
This document provides critical safety protocols and logistical plans for the handling and disposal of 2,2-Dihydroxyacetic acid (also known as Glyoxylic acid monohydrate). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Immediate Safety Precautions
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause an allergic skin reaction upon contact and is harmful if inhaled.[4][5] Adherence to the following safety protocols is mandatory to mitigate risks.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Take off all contaminated clothing immediately.[4] Flush the affected skin with plenty of water for at least 15 minutes.[1] Medical attention is required as untreated corrosive injuries can be difficult to heal.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and have the victim drink two glasses of water at most.[4] Seek immediate medical attention, as there is a danger of perforation of the esophagus and stomach.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent exposure. All personnel handling this compound must use the equipment outlined below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles, Face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards to protect from splashes.[4][6] A face shield provides additional protection.[7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[8] Gloves must be inspected before use and disposed of properly after handling.[7] |
| Body Protection | Synthetic apron, Chemical-resistant coveralls | A complete suit or long-sleeved lab coat is necessary to protect against chemical contact.[1][7] |
| Respiratory Protection | NIOSH-approved respirator or equivalent | Required when ventilation is insufficient or if dust or aerosols are generated.[1][3] A full-face respirator may be used.[6] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to prevent exposure from spills.[9] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][10]
-
Use process enclosures or local exhaust ventilation to control airborne levels.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary equipment is assembled and the work area is prepared. Don all required PPE as specified in the table above.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Minimize the generation of dust when working with the solid form.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Store in a corrosives-designated area, away from incompatible materials such as oxidizing agents, metals, and alkalis.[1][11] Do not use metal containers.[4]
-
Hygiene: Wash hands and face thoroughly after handling the substance.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][7]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
Caption: A stepwise workflow for the safe response to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Classification: This material is considered hazardous waste and must be disposed of accordingly.[10][11]
-
Containment: Collect waste, including contaminated absorbent materials, into suitable, closed, and properly labeled containers for disposal.[7]
-
Procedure: Do not allow the product to enter drains, surface water, or the sanitary sewer system.[4][11] All disposal activities must be in accordance with federal, state, and local environmental control regulations.[1] Consult with a licensed professional waste disposal service to ensure compliance.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. carlroth.com [carlroth.com]
- 3. biosynth.com [biosynth.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nano3dsystems.com [nano3dsystems.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. benchchem.com [benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
